Ethyl 5-(chloromethyl)isoxazole-3-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
ethyl 5-(chloromethyl)-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO3/c1-2-11-7(10)6-3-5(4-8)12-9-6/h3H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNURPQMTRDHCNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30562904 | |
| Record name | Ethyl 5-(chloromethyl)-1,2-oxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3209-40-3 | |
| Record name | Ethyl 5-(chloromethyl)-1,2-oxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 5-chloromethylisoxazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Physicochemical properties of Ethyl 5-(chloromethyl)isoxazole-3-carboxylate
A Technical Guide to Ethyl 5-(chloromethyl)isoxazole-3-carboxylate
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a functionalized heterocyclic compound of significant interest in synthetic organic chemistry and medicinal chemistry. As a bifunctional molecule, it incorporates a reactive chloromethyl group and an ethyl ester moiety on the isoxazole scaffold, making it a versatile building block for the synthesis of more complex molecular architectures. This document provides a comprehensive overview of its known physicochemical properties, plausible synthetic routes, chemical reactivity, and standard analytical workflows. The information is collated from publicly available chemical data and analogous reactivity studies, offering a technical foundation for researchers utilizing this reagent.
Chemical Identity and Physicochemical Properties
The fundamental identifiers and properties of this compound are summarized below. It is important to note that while some data are available from chemical suppliers, experimental values for properties like melting point and density are not widely published.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
|---|---|---|
| CAS Number | 3209-40-3 | [1][2][3] |
| Molecular Formula | C₇H₈ClNO₃ | [1][2][3] |
| Molecular Weight | 189.60 g/mol | [1][2][3] |
| Synonyms | Ethyl 5-(chloromethyl)-1,2-oxazole-3-carboxylate, 5-(Chloromethyl)isoxazole-3-carboxylic acid ethyl ester |[3] |
Table 2: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Purity | ≥97% | [1][2] |
| Boiling Point | 312.4 ± 32.0 °C (Predicted) | [3] |
| Storage | Room Temperature |[2] |
Synthesis and Reactivity
The synthesis of this compound is not extensively detailed in peer-reviewed literature; however, a logical synthetic pathway can be inferred from established isoxazole chemistry. The process likely involves a [3+2] cycloaddition to form the isoxazole ring, followed by functional group manipulation.
Synthetic Pathway
A plausible two-step synthesis begins with the formation of the corresponding hydroxymethyl isoxazole, which is subsequently chlorinated.
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Step 1: Cycloaddition. Reaction of ethyl nitroacetate with propargyl alcohol in the presence of a base catalyst (e.g., NaOH) would yield Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate. This type of cycloaddition-condensation is a known method for forming 3,5-disubstituted isoxazoles[4][5].
-
Step 2: Chlorination. The resulting primary alcohol can be converted to the target chloromethyl derivative using a standard chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃)[6].
Chemical Reactivity
The molecule possesses two primary sites of reactivity: the chloromethyl group at the C5 position and the isoxazole ring itself.
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Nucleophilic Substitution: The C5-chloromethyl group is an excellent electrophilic site, analogous to a benzylic halide. It is highly susceptible to Sₙ2 reactions with a wide range of nucleophiles (e.g., amines, thiols, cyanides, alkoxides), making it a key functional handle for molecular elaboration[6].
-
Ring Opening: The N-O bond of the isoxazole ring is susceptible to reductive cleavage. Catalytic hydrogenation, typically using palladium on carbon (Pd/C), can open the ring to yield β-enamino ester derivatives[4][5]. This reaction provides a pathway to acyclic structures from the heterocyclic precursor.
Experimental Protocols
The following are generalized, illustrative protocols for the synthesis of this compound based on the pathway described above. Researchers should adapt these methods based on laboratory-specific conditions and safety protocols.
Synthesis of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate (Intermediate)
This protocol is adapted from the base-catalyzed cycloaddition method for similar isoxazoles[4].
-
To a stirred solution of ethyl nitroacetate (1.2 equivalents) and propargyl alcohol (1.0 equivalent) in a suitable solvent (e.g., ethanol/water mixture), slowly add an aqueous solution of sodium hydroxide (0.1 equivalents) at room temperature.
-
Seal the reaction vessel and heat to 50-60 °C. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).
-
Cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).
-
Concentrate the mixture under reduced pressure to remove the organic solvent.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Synthesis of this compound (Final Product)
This protocol is based on standard alcohol-to-chloride conversion methods[6].
-
Dissolve Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate (1.0 equivalent) in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the stirred solution. A catalytic amount of dimethylformamide (DMF) may be added to facilitate the reaction.
-
Allow the reaction to warm to room temperature and stir until TLC indicates complete conversion of the starting material.
-
Carefully quench the reaction by slowly pouring it into a stirred, ice-cold saturated sodium bicarbonate solution to neutralize excess thionyl chloride.
-
Separate the organic layer, and extract the aqueous layer with additional dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification via chromatography may be performed if necessary.
Spectroscopic Characterization and Analytical Workflow
-
¹H NMR: Expected signals would include a triplet and a quartet for the ethyl ester group (~1.4 and 4.4 ppm, respectively), a singlet for the chloromethyl protons (~4.8-5.0 ppm), and a singlet for the isoxazole C4-proton (~6.5-7.0 ppm).
-
¹³C NMR: Key resonances would include the ester carbonyl (~160-165 ppm), the isoxazole carbons (C3, C4, C5, typically in the range of 100-170 ppm), the chloromethyl carbon (~35-45 ppm), and the ethyl group carbons.
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Mass Spectrometry (MS): The ESI-MS spectrum would be expected to show a protonated molecular ion [M+H]⁺. The isotopic pattern for a single chlorine atom (³⁵Cl/³⁷Cl in an ~3:1 ratio) would be a definitive feature, appearing as two peaks separated by 2 m/z units (e.g., [M+H]⁺ and [M+2+H]⁺).
A standard workflow for the analysis and purification of the synthesized product is outlined below.
References
- 1. calpaclab.com [calpaclab.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 3209-40-3 CAS MSDS (ethyl 5-(chloromethyl)-3-isoxazolecarboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to Ethyl 5-(chloromethyl)isoxazole-3-carboxylate
CAS Number: 3209-40-3
Abstract: This technical guide provides a comprehensive overview of Ethyl 5-(chloromethyl)isoxazole-3-carboxylate, a key heterocyclic building block in medicinal chemistry and drug discovery. The document details its physicochemical properties, provides a plausible synthetic route with a detailed experimental protocol, and explores its known and potential applications in the development of novel therapeutics. Safety and handling information is also included. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a substituted isoxazole derivative that has garnered interest in the field of medicinal chemistry. The isoxazole scaffold is a prominent feature in a variety of biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities[1][2][3]. The presence of a reactive chloromethyl group and an ethyl ester functionality makes this compound a versatile intermediate for the synthesis of more complex molecules and libraries of potential drug candidates. This guide aims to consolidate the available technical information on this compound to facilitate its use in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted and should be confirmed experimentally.
| Property | Value | Source |
| CAS Number | 3209-40-3 | Multiple suppliers |
| Molecular Formula | C₇H₈ClNO₃ | [4] |
| Molecular Weight | 189.60 g/mol | [5] |
| Appearance | Not available | - |
| Melting Point | Not available | - |
| Boiling Point | 312.4 ± 32.0 °C (Predicted) | [4] |
| Density | 1.285 ± 0.06 g/cm³ (Predicted) | - |
| Solubility | Not available | - |
| pKa | -5.98 ± 0.50 (Predicted) | - |
Synthesis and Experimental Protocol
The following is a proposed experimental protocol for the synthesis of this compound, adapted from general procedures for isoxazole synthesis.
Reaction Scheme:
A plausible synthetic pathway for the isoxazole core.
Materials:
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Ethyl 2-chloro-3-oxobutanoate
-
Hydroxylamine hydrochloride
-
Sodium bicarbonate
-
Ethanol
-
Water
-
Diethyl ether
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Magnesium sulfate (anhydrous)
-
Sodium chloride
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-chloro-3-oxobutanoate (1 equivalent) and hydroxylamine hydrochloride (1.1 equivalents) in a mixture of ethanol and water.
-
Reaction: Add sodium bicarbonate (1.2 equivalents) portion-wise to the stirred solution. Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
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Extraction: To the remaining aqueous solution, add water and extract the product with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.
Note: This is a generalized protocol and may require optimization for yield and purity.
Applications in Drug Discovery and Medicinal Chemistry
The isoxazole ring is a key pharmacophore in numerous clinically used drugs and a versatile scaffold in drug discovery. Derivatives of isoxazole have demonstrated a broad spectrum of biological activities, making them attractive candidates for the development of new therapeutic agents.
Potential Therapeutic Areas:
-
Anticancer: Isoxazole derivatives have been investigated for their potential as anticancer agents. For example, novel isoxazole-amide analogues have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, with some compounds showing promising activity[2].
-
Antimicrobial: The isoxazole nucleus is present in several antimicrobial drugs. Research has shown that certain isoxazole derivatives exhibit potent activity against various bacterial and fungal strains. A recent study highlighted the potential of a library of ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylates as antimycobacterial agents against Mycobacterium tuberculosis[6].
-
Anti-inflammatory: Some isoxazole-containing compounds have been shown to possess anti-inflammatory properties.
-
Enzyme Inhibition: Isoxazole derivatives have been designed as inhibitors for various enzymes. For instance, a series of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids were synthesized and identified as novel xanthine oxidase inhibitors, which could be potential therapeutics for gout[7]. Additionally, certain isoxazole carboxamides have been found to be potent inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids, suggesting their potential in treating inflammatory conditions[8].
The reactive chloromethyl group at the 5-position of this compound serves as a handle for further chemical modifications, allowing for the synthesis of a diverse range of derivatives for structure-activity relationship (SAR) studies.
References
- 1. researchgate.net [researchgate.net]
- 2. staff.najah.edu [staff.najah.edu]
- 3. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3209-40-3 CAS MSDS (ethyl 5-(chloromethyl)-3-isoxazolecarboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. heteroletters.org [heteroletters.org]
- 6. Design, Synthesis and Biological Evaluation of Ethyl 5-(1-benzyl-1H-indol-5-yl) Isoxazole-3-Carboxylates as Antimycobacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New FAAH inhibitors based on 3-carboxamido-5-aryl-isoxazole scaffold that protect against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Spectroscopic Signature of Ethyl 5-(chloromethyl)isoxazole-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 5-(chloromethyl)isoxazole-3-carboxylate, a heterocyclic compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of experimentally verified public data for this specific molecule, this document combines available information with predicted spectroscopic values to offer a valuable resource for researchers.
Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for this compound. It is crucial to note that where experimental data could not be sourced from public records, predicted values from established computational models are provided as a reference.
| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Ethyl (-CH₂CH₃) | ~1.40 | Triplet | 3H | -CH₃ |
| Ethyl (-CH₂CH₃) | ~4.40 | Quartet | 2H | -OCH₂- |
| Chloromethyl (-CH₂Cl) | ~4.80 | Singlet | 2H | -CH₂Cl |
| Isoxazole ring (-CH=) | ~6.90 | Singlet | 1H | C4-H |
| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Assignment |
| Ethyl (-CH₃) | ~14.0 | -CH₃ |
| Chloromethyl (-CH₂Cl) | ~35.0 | -CH₂Cl |
| Ethyl (-OCH₂-) | ~62.0 | -OCH₂- |
| Isoxazole ring (-CH=) | ~110.0 | C4 |
| Isoxazole ring (-C=N) | ~158.0 | C3 |
| Ester Carbonyl (C=O) | ~160.0 | C=O |
| Isoxazole ring (-C-O) | ~170.0 | C5 |
| Infrared (IR) Spectroscopy (Predicted) | Wavenumber (cm⁻¹) | Functional Group |
| ~2980 | C-H (aliphatic) | Alkyl C-H stretch |
| ~1730 | C=O | Ester carbonyl stretch |
| ~1600, ~1450 | C=N, C=C | Isoxazole ring stretch |
| ~1250 | C-O | Ester C-O stretch |
| ~750 | C-Cl | C-Cl stretch |
| Mass Spectrometry (MS) | m/z | Ion |
| 189.02 | [M]⁺ (for ³⁵Cl) | Molecular Ion |
| 191.02 | [M+2]⁺ (for ³⁷Cl) | Isotope Peak |
| 154.0 | [M-Cl]⁺ | Loss of Chlorine |
| 144.0 | [M-OC₂H₅]⁺ | Loss of Ethoxy group |
| 116.0 | [M-COOC₂H₅]⁺ | Loss of Carboethoxy group |
Experimental Protocols
General Synthesis of 3,5-Disubstituted Isoxazoles:
A common route to 3,5-disubstituted isoxazoles involves the [3+2] cycloaddition reaction of a nitrile oxide with an alkyne. For the target molecule, this would likely involve the reaction of ethyl propiolate with a chloroacetonitrile oxide, which can be generated in situ from chloroacetaldoxime.
Materials:
-
Ethyl propiolate
-
Chloroacetaldoxime
-
A suitable base (e.g., triethylamine or sodium bicarbonate)
-
An oxidizing agent for the in situ generation of the nitrile oxide (e.g., sodium hypochlorite)
-
An appropriate solvent (e.g., dichloromethane or ethyl acetate)
Procedure:
-
A solution of chloroacetaldoxime and ethyl propiolate is prepared in a suitable solvent.
-
A base is added to the mixture to facilitate the subsequent reactions.
-
An oxidizing agent is added dropwise to the cooled reaction mixture to generate the chloroacetonitrile oxide in situ.
-
The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by washing with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Spectroscopic Characterization Protocol:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Mass Spectrometry (MS): Mass spectral data would be acquired using a mass spectrometer, with ionization techniques such as electron ionization (EI) or electrospray ionization (ESI), to determine the molecular weight and fragmentation pattern of the compound.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound.
Caption: Synthesis and Characterization Workflow.
Disclaimer: The spectroscopic data provided in the tables, where indicated as "Predicted," are based on computational models and should be used as a reference. Experimental verification is recommended for definitive structural elucidation. The experimental protocol is a generalized procedure and may require optimization for specific laboratory conditions.
Crystal Structure of Ethyl 5-(chloromethyl)isoxazole-3-carboxylate: A Technical Assessment
An in-depth analysis for researchers, scientists, and drug development professionals.
Executive Summary
Ethyl 5-(chloromethyl)isoxazole-3-carboxylate is a heterocyclic compound of interest in medicinal chemistry and materials science. A thorough investigation of public scientific databases, including the Cambridge Structural Database (CSD), and the broader scientific literature reveals that the single-crystal X-ray structure of this specific compound has not been publicly reported. While the compound is commercially available, its detailed three-dimensional atomic arrangement, crucial for understanding its solid-state properties and intermolecular interactions, remains undetermined.
This guide, therefore, presents a comprehensive analysis of a closely related analogue, Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate , for which detailed crystallographic data is available[1]. This analogue provides valuable insights into the likely structural characteristics of the isoxazole carboxylate scaffold. The following sections detail the experimental protocols for the synthesis and crystallization of similar isoxazole derivatives, present the crystallographic data for the analogue in a structured format, and provide visualizations of relevant experimental workflows.
Introduction to Isoxazole Derivatives
Isoxazole derivatives are a class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in the ring. They are prominent scaffolds in drug discovery, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The substituent at the 5-position of the isoxazole ring plays a critical role in modulating these activities. The title compound, this compound, with its reactive chloromethyl group, serves as a versatile building block for the synthesis of more complex molecules. Understanding its crystal structure would provide invaluable information for rational drug design and the development of novel materials.
Experimental Protocols
While the specific experimental protocol for the crystallization of this compound is not available, a general methodology for the synthesis and crystallization of similar isoxazole derivatives can be extrapolated from the literature.
General Synthesis of Ethyl 5-substituted-isoxazole-3-carboxylates
A common route for the synthesis of 3,5-disubstituted isoxazoles involves the cycloaddition reaction between a nitrile oxide and an alkyne. For the synthesis of the title compound, a plausible synthetic route would involve the reaction of ethyl 2-chloro-3-oxobutanoate with hydroxylamine to form an oxime, followed by cyclization.
Crystallization
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents. Common solvents for isoxazole derivatives include ethanol, ethyl acetate, and dichloromethane. The process involves dissolving the purified compound in a minimal amount of the chosen solvent at an elevated temperature and allowing the solution to cool slowly to room temperature. The container is then loosely covered to allow for slow evaporation of the solvent over several days to weeks, promoting the formation of well-ordered crystals.
X-ray Diffraction Analysis
Data collection for single-crystal X-ray diffraction is typically performed on a diffractometer equipped with a CCD area detector using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation. The collected data is then processed to determine the unit cell parameters and the space group. The structure is solved by direct methods and refined by full-matrix least-squares on F².
Crystallographic Data for Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate
The crystal structure of Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate provides a valuable reference for the probable solid-state conformation of the title compound[1]. The key crystallographic data are summarized in the tables below.
Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical formula | C₁₂H₁₂N₂O₃ |
| Formula weight | 232.24 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Triclinic |
| Space group | P-1 |
| Unit cell dimensions | |
| a | 7.591(2) Å |
| b | 11.303(4) Å |
| c | 13.818(4) Å |
| α | 88.155(4)° |
| β | 87.008(4)° |
| γ | 86.233(4)° |
| Volume | 1181.0(6) ų |
| Z | 4 |
| Density (calculated) | 1.304 Mg/m³ |
| Absorption coefficient | 0.096 mm⁻¹ |
| F(000) | 488 |
| Refinement | |
| Final R indices [I>2σ(I)] | R1 = 0.0441, wR2 = 0.1098 |
| R indices (all data) | R1 = 0.0718, wR2 = 0.1221 |
Data obtained from the crystallographic study of Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate.[1]
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and crystal structure determination of an isoxazole derivative.
Conclusion
While the definitive crystal structure of this compound remains to be determined, the analysis of its close analogue, Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate, provides a strong foundation for understanding its likely molecular geometry and packing in the solid state. The chloromethyl group is expected to influence the intermolecular interactions, potentially leading to the formation of C-H···O or C-H···N hydrogen bonds, which would be crucial for its crystal packing. The determination of its actual crystal structure through single-crystal X-ray diffraction is highly encouraged to provide a complete understanding of this versatile chemical building block. This would be of significant benefit to researchers in the fields of medicinal chemistry and materials science, enabling more precise molecular modeling and the rational design of new compounds with desired properties.
References
Reactivity Profile of the Chloromethyl Group on the Isoxazole Ring: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoxazole ring is a prominent scaffold in medicinal chemistry, valued for its metabolic stability and ability to participate in various biological interactions. The introduction of a chloromethyl group onto this heterocycle provides a versatile handle for synthetic diversification, primarily through nucleophilic substitution reactions. This technical guide offers an in-depth exploration of the reactivity of the chloromethyl group at the 3, 4, and 5-positions of the isoxazole ring. It covers the underlying reaction mechanisms, factors influencing reactivity, quantitative data from key reactions, and detailed experimental protocols. This document is intended to serve as a comprehensive resource for chemists engaged in the design and synthesis of novel isoxazole-containing molecules for drug discovery and development.
Core Reactivity: The SN2 Pathway
The chloromethyl group attached to an isoxazole ring is a primary alkyl halide, and its reactivity is dominated by the bimolecular nucleophilic substitution (SN2) mechanism. In this concerted, single-step process, a nucleophile attacks the electrophilic carbon of the chloromethyl group from the backside, simultaneously displacing the chloride leaving group. This backside attack results in an inversion of stereochemistry at the carbon center, although this is often not relevant for the achiral chloromethyl group itself.
The rate of the SN2 reaction is dependent on the concentrations of both the chloromethylisoxazole substrate and the nucleophile, as described by the rate law: Rate = k[isoxazole-CH₂Cl][Nu⁻]. Several factors influence the facility of this reaction, including the nature of the nucleophile, the solvent, steric hindrance around the reaction center, and the electronic properties of the isoxazole ring itself.
Factors Influencing Reactivity
-
Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates. For instance, thiolates (RS⁻) are generally more potent nucleophiles than their corresponding alcohols (ROH).
-
Solvent Effects: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), and acetone are ideal for SN2 reactions. They can solvate the cation of the nucleophilic salt but do not strongly solvate the anion, leaving it more "naked" and reactive. Protic solvents can hydrogen-bond with the nucleophile, reducing its reactivity.
-
Steric Hindrance: The SN2 reaction is sensitive to steric bulk around the electrophilic carbon. While the chloromethyl group itself is not sterically hindered, substituents on the isoxazole ring, particularly at positions adjacent to the chloromethyl group, can influence the rate of reaction.[1]
-
Electronic Effects of the Isoxazole Ring: The isoxazole ring is electron-withdrawing, which can influence the electrophilicity of the chloromethyl carbon. The degree of this effect varies depending on the position of the chloromethyl group (3, 4, or 5). Generally, electron-withdrawing groups enhance the rate of SN2 reactions by making the carbon atom more electron-deficient and thus more susceptible to nucleophilic attack.
Comparative Reactivity of 3-, 4-, and 5-Chloromethylisoxazoles
While direct comparative kinetic studies are not extensively documented in the literature, the relative reactivity of the chloromethyl group at the different positions of the isoxazole ring can be inferred from the electronic properties of the heterocycle. The nitrogen atom in the isoxazole ring exerts a significant inductive and mesomeric electron-withdrawing effect. The magnitude of this effect at each position influences the electrophilicity of the attached chloromethyl carbon. Computational studies on related heterocyclic systems suggest that the electron density at the positions of the isoxazole ring can vary, which in turn would modulate the reactivity of a substituent. Generally, positions that are more electron-deficient will render the attached chloromethyl group more reactive towards nucleophilic attack.
Quantitative Reactivity Data
The following tables summarize quantitative data for nucleophilic substitution reactions of various chloromethylisoxazoles.
Table 1: Reactions of 3-Chloromethyl-5-phenylisoxazole with Various Nucleophiles
| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |
| Substituted Phenols | K₂CO₃, DMF | 3-Aryloxymethyl-5-phenylisoxazoles | ~51% (for one example) | [2] |
| Sodium Methoxide | Methanol | 3-Methoxymethyl-5-phenylisoxazole | N/A | [2] |
| Sodium Phenylthiolate | Methanol | 3-(Phenylthiomethyl)-5-phenylisoxazole | N/A | [2] |
| Sodium Benzylthiolate | Methanol | 3-(Benzylthiomethyl)-5-phenylisoxazole | N/A | [2] |
| Morpholine | Methanol | 4-( (5-Phenylisoxazol-3-yl)methyl)morpholine | N/A | [2] |
Table 2: Reactions of 5-Chloromethylisoxazoles with Various Nucleophiles
| Substrate | Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |
| 5-Chloromethyl-3-methylisoxazole | 2-Aminoethanol | N/A | 2-((3-Methylisoxazol-5-yl)methylamino)ethanol | N/A | |
| 5-Chloromethyl-3-methylisoxazole | Methylamine | N/A | N-Methyl-1-(3-methylisoxazol-5-yl)methanamine | N/A | |
| 5-Chloromethyl-3-methylisoxazole | Sodium Acetate | N/A | (3-Methylisoxazol-5-yl)methyl acetate | N/A | |
| 5-Chloromethyl-3-methylisoxazole | Sodium Methoxide | N/A | 5-(Methoxymethyl)-3-methylisoxazole | N/A | |
| 3-Aryl-5-chloromethylisoxazole | 3-Aminopropylsilatrane | N/A | Isoxazole-bridged silatranes | N/A | [3] |
| 3-Aryl-5-chloromethylisoxazole | Thiourea | N/A | Water-soluble isoxazole-thiourea conjugates | N/A | [3] |
| 3-Aryl-5-chloromethylisoxazole | Amino Acids | N/A | Water-soluble isoxazole-amino acid conjugates | N/A | [3] |
Note: "N/A" indicates that the specific yield was not provided in the cited abstract.
Experimental Protocols
The following are representative experimental protocols for the synthesis of chloromethylisoxazoles and their subsequent nucleophilic substitution reactions.
Synthesis of 3-Substituted 5-Chloromethylisoxazoles
A one-pot synthesis of 3-substituted 5-chloromethylisoxazoles can be achieved from aldoximes and 2,3-dichloro-1-propene. The latter serves as both a solvent and a reagent.[3]
Materials:
-
Aldoxime (e.g., benzaldehyde oxime)
-
2,3-Dichloro-1-propene
-
Sodium hypochlorite solution (bleach) or an alternative oxidant like Oxone® with NaCl.
Procedure:
-
In a reaction vessel, dissolve the aldoxime in an excess of 2,3-dichloro-1-propene.
-
Slowly add the sodium hypochlorite solution to the stirred mixture. The reaction is an in-situ generation of a nitrile oxide followed by a 1,3-dipolar cycloaddition with the dichloropropene.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with a reducing agent (e.g., sodium sulfite solution).
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the excess 2,3-dichloro-1-propene by distillation under reduced pressure.
-
Purify the resulting 3-substituted 5-chloromethylisoxazole by column chromatography or recrystallization.
Williamson Ether Synthesis with a 3-Chloromethylisoxazole
This protocol is a general procedure for the reaction of a chloromethylisoxazole with a phenol to form an aryloxymethylisoxazole.
Materials:
-
3-Chloromethyl-5-phenylisoxazole
-
A substituted phenol (e.g., p-cresol)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of the substituted phenol (1.0 eq) in DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
Add a solution of 3-chloromethyl-5-phenylisoxazole (1.0 eq) in DMF to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reaction with a Thiol Nucleophile
This protocol describes a general method for the synthesis of an isoxazole thioether.
Materials:
-
Chloromethylisoxazole (e.g., 5-chloromethyl-3-methylisoxazole)
-
Thiol (e.g., thiophenol)
-
Sodium hydride (NaH) or another suitable base
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the thiol (1.1 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the thiolate.
-
Cool the mixture back to 0 °C and add a solution of the chloromethylisoxazole (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to proceed at room temperature, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent in vacuo and purify the residue by column chromatography.
Visualizations
Reaction Mechanism
Caption: General SN2 mechanism for a chloromethylisoxazole.
Experimental Workflow
Caption: General workflow for a nucleophilic substitution reaction.
Factors Influencing Reactivity
Caption: Key factors influencing the SN2 reactivity.
Conclusion
The chloromethyl group on an isoxazole ring is a valuable functional group for the synthetic elaboration of this important heterocyclic scaffold. Its reactivity is primarily governed by the SN2 mechanism, which is influenced by a predictable set of factors including the strength of the nucleophile, solvent choice, and the electronic and steric properties of the isoxazole substrate. By understanding these principles, medicinal and synthetic chemists can effectively leverage the chloromethylisoxazole synthon to construct diverse libraries of molecules for the development of new therapeutic agents. This guide provides a foundational understanding, quantitative data, and practical protocols to aid in these endeavors.
References
Stability and Storage of Ethyl 5-(chloromethyl)isoxazole-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-(chloromethyl)isoxazole-3-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. Its stability and proper storage are critical for ensuring its purity, reactivity, and, ultimately, the quality of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth overview of the known stability profile of this compound, recommended storage conditions, and detailed experimental protocols for its stability assessment.
Chemical Profile and Intrinsic Stability
This compound (CAS Number: 3209-40-3) is a bifunctional molecule featuring an isoxazole ring, an ethyl ester, and a reactive chloromethyl group.[1][2] Its stability is influenced by the inherent properties of these functional groups. The isoxazole ring, while aromatic, contains a relatively weak N-O bond, making it susceptible to cleavage under certain conditions, particularly photochemical stress.[3][4][5] The chloromethyl group is a potent electrophile, rendering the molecule susceptible to nucleophilic attack and hydrolysis.
Key Structural Features Influencing Stability:
-
Isoxazole Ring: Prone to photolytic degradation.
-
Chloromethyl Group: A reactive site susceptible to hydrolysis and nucleophilic substitution.
-
Ethyl Ester: Can undergo hydrolysis under acidic or basic conditions.
Recommended Storage and Handling
Based on supplier recommendations and the chemical nature of the compound, the following storage conditions are advised to maintain the integrity of this compound:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[6] | To minimize thermal degradation and slow down potential hydrolytic reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidative degradation and reaction with atmospheric moisture. |
| Light Exposure | Protect from light | The isoxazole ring is susceptible to UV degradation.[3][5] |
| Moisture | Store in a dry environment, tightly sealed | To prevent hydrolysis of the ester and the chloromethyl group. |
| Container | Tightly sealed, non-reactive glass or compatible plastic container | To prevent contamination and reaction with container materials. |
For solutions, it is recommended to prepare them fresh for use. If storage is necessary, solutions should be aliquoted into tightly sealed vials and stored at -20°C for no longer than one month.[3]
Potential Degradation Pathways
While specific degradation studies for this compound are not widely published, potential degradation pathways can be inferred from the reactivity of its functional groups.
Hydrolysis
The presence of both an ethyl ester and a chloromethyl group suggests that hydrolysis is a likely degradation pathway. The chloromethyl group can be hydrolyzed to a hydroxymethyl group, and the ethyl ester can be hydrolyzed to the corresponding carboxylic acid.
Photodegradation
The isoxazole ring is known to be photolabile.[3] UV irradiation can cause cleavage of the N-O bond, leading to rearrangement to an oxazole or other degradation products through an azirine intermediate.[3][4][5]
References
- 1. calpaclab.com [calpaclab.com]
- 2. 3209-40-3 CAS MSDS (ethyl 5-(chloromethyl)-3-isoxazolecarboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Isoxazole - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. ICH Official web site : ICH [ich.org]
A Technical Guide to Ethyl 5-(chloromethyl)isoxazole-3-carboxylate: Commercial Availability, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-(chloromethyl)isoxazole-3-carboxylate is a key heterocyclic building block in organic synthesis, particularly valued in the fields of medicinal chemistry and drug discovery. Its bifunctional nature, featuring a reactive chloromethyl group and an ester moiety on the isoxazole core, makes it a versatile intermediate for the synthesis of a wide array of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the commercial availability of this compound, details its physicochemical properties, outlines a general synthetic methodology, and explores its applications in the development of bioactive compounds.
Commercial Availability and Suppliers
This compound, identified by CAS Number 3209-40-3 , is readily available from a variety of commercial chemical suppliers. Researchers can procure this compound in various quantities, typically with purities of 95% or higher. When sourcing this chemical, it is recommended to request a Certificate of Analysis (CoA) to verify its identity and purity.
Table 1: Prominent Commercial Suppliers
| Supplier | Purity | Additional Information |
| Santa Cruz Biotechnology | Inquire | Research use only. |
| BLD Pharm | Inquire | Storage at 2-8°C recommended. |
| Apollo Scientific | 95% | - |
| VWR (Amresco) | 97%+ | - |
Physicochemical Properties
Understanding the physical and chemical properties of this compound is crucial for its proper handling, storage, and application in experimental work.
Table 2: Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₇H₈ClNO₃ | [1] |
| Molecular Weight | 189.60 g/mol | [1] |
| Appearance | Not specified (likely a solid or oil) | - |
| Predicted Boiling Point | 312.4 ± 32.0 °C | - |
| Predicted Density | 1.285 ± 0.06 g/cm³ | - |
| Storage Temperature | 2-8°C (recommended) | - |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily accessible literature, a general and analogous synthetic strategy can be inferred from the synthesis of related isoxazole derivatives. The construction of the isoxazole ring is a cornerstone of this process.
General Synthetic Approach: 1,3-Dipolar Cycloaddition
A common and effective method for the synthesis of 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. For the target molecule, this would likely involve the reaction of an appropriate chloro-substituted nitrile oxide with ethyl propiolate.
A plausible synthetic route involves the reaction of 3-chloro-2-isothiocyanato-1-propenyl alkyl(aryl) ketones with hydroxylamine hydrochloride to yield 3-alkyl(aryl)-5-chloromethylisoxazoles[2]. This highlights a method for the formation of the 5-chloromethylisoxazole core structure.
Another relevant synthetic strategy is the reaction of aldoximes with 2,3-dichloro-1-propene, which serves as both a reagent and a solvent, to produce 3-substituted 5-chloromethylisoxazoles[2]. This method is noted to be effective for both aromatic and aliphatic aldehydes.
The following diagram illustrates a generalized workflow for the synthesis of isoxazole derivatives, which can be adapted for the target compound.
Applications in Drug Discovery and Organic Synthesis
The isoxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[3] Derivatives of isoxazole have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6][7]
This compound serves as a versatile building block for the synthesis of more complex isoxazole-containing molecules. The reactive chloromethyl group at the 5-position allows for nucleophilic substitution reactions, enabling the introduction of various functional groups and the extension of the molecular framework. The ester group at the 3-position can be hydrolyzed to the corresponding carboxylic acid or converted to amides, providing further opportunities for derivatization.
Logical Relationship in Drug Development
The utility of this compound in a drug discovery program can be visualized as follows:
For instance, a library of ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylates was generated and evaluated for antimycobacterial activity, demonstrating the utility of the isoxazole-3-carboxylate scaffold in developing new anti-TB leads.[8]
Conclusion
This compound is a commercially accessible and highly valuable synthetic intermediate. Its chemical reactivity, centered on the chloromethyl and ethyl ester functionalities, provides a robust platform for the generation of diverse molecular libraries. Given the established importance of the isoxazole core in pharmacologically active compounds, this building block will continue to be a significant tool for researchers and scientists engaged in the design and synthesis of novel therapeutic agents. Further research into developing and publishing detailed, optimized synthetic protocols and exploring the full range of its biological applications is warranted.
References
- 1. calpaclab.com [calpaclab.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. staff.najah.edu [staff.najah.edu]
- 6. cbccollege.in [cbccollege.in]
- 7. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of Ethyl 5-(1-benzyl-1H-indol-5-yl) Isoxazole-3-Carboxylates as Antimycobacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethyl 5-(chloromethyl)isoxazole-3-carboxylate: A Technical Overview of its Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Ethyl 5-(chloromethyl)isoxazole-3-carboxylate is a heterocyclic compound that, while not extensively documented in publicly available literature as a final product with specific biological applications, holds significant potential as a key intermediate in organic synthesis and medicinal chemistry. Its structure, featuring a reactive chloromethyl group and an ester functionality on an isoxazole core, makes it a versatile building block for the synthesis of more complex molecules with diverse pharmacological activities. This technical guide provides an overview of its probable synthesis, key chemical reactions, and potential applications based on the known reactivity of closely related isoxazole derivatives.
Synthesis and Chemical Properties
The chemical properties of this compound are largely dictated by the reactivity of the chloromethyl group. The chlorine atom is a good leaving group, making the adjacent methylene group susceptible to nucleophilic substitution. This allows for the facile introduction of a variety of functional groups, enabling the construction of a diverse library of isoxazole derivatives.
Applications in Organic Synthesis
The primary application of this compound is as a chemical intermediate. The chloromethyl group serves as a handle for derivatization, allowing for the covalent linkage of the isoxazole-3-carboxylate moiety to other molecules of interest.
Nucleophilic Substitution Reactions
The electrophilic carbon of the chloromethyl group readily reacts with a wide range of nucleophiles. This allows for the synthesis of ethers, thioethers, amines, and other derivatives. For instance, reaction with phenols under Williamson ether synthesis conditions would yield the corresponding aryloxymethylisoxazole derivatives. Similarly, reactions with thiols and amines would lead to the formation of the corresponding thioethers and aminomethyl derivatives, respectively. This versatility makes it a valuable tool for structure-activity relationship (SAR) studies in drug discovery, where systematic modification of a lead compound is necessary to optimize its biological activity.
Potential Applications in Drug Discovery
The isoxazole ring is a well-established pharmacophore found in numerous approved drugs and biologically active compounds.[1] Derivatives of isoxazole have demonstrated a broad spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer properties. While specific biological data for this compound is not available, its role as a precursor to a variety of isoxazole-containing molecules suggests its importance in the development of new therapeutic agents.
For example, by reacting it with various amines or phenols that are themselves part of a pharmacophore, novel hybrid molecules with potentially enhanced or dual-acting biological activities could be synthesized. The ester group on the isoxazole ring can also be hydrolyzed to the corresponding carboxylic acid, providing another point for modification, for instance, through amide bond formation.
Experimental Protocols (Inferred)
While no specific experimental protocols for this compound were found, the following are inferred procedures for its synthesis and a representative reaction, based on established chemical principles and literature on analogous compounds.
Inferred Synthesis of this compound
Step 1: Synthesis of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate
This step is based on the synthesis of similar isoxazoles via 1,3-dipolar cycloaddition.
-
To a solution of ethyl nitroacetate and propargyl alcohol in an appropriate solvent (e.g., ethanol), a base such as triethylamine or DBU is added.
-
The reaction mixture is stirred at an elevated temperature (e.g., reflux) and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate.
Step 2: Chlorination of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate
This is a standard conversion of an alcohol to a chloride.
-
Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate is dissolved in a suitable anhydrous solvent (e.g., dichloromethane) and cooled in an ice bath.
-
A chlorinating agent, such as thionyl chloride or phosphorus oxychloride, is added dropwise to the cooled solution.
-
The reaction is allowed to warm to room temperature and stirred until completion as monitored by TLC.
-
The reaction mixture is then carefully quenched with ice-water and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude this compound, which can be further purified by chromatography or distillation.
Representative Reaction: Synthesis of an Aryloxymethyl Ether Derivative
-
To a solution of a substituted phenol and a base (e.g., potassium carbonate or sodium hydride) in a polar aprotic solvent (e.g., DMF or acetonitrile), this compound is added.
-
The reaction mixture is stirred at room temperature or heated to ensure the completion of the reaction, which is monitored by TLC.
-
After the reaction is complete, the mixture is poured into water and extracted with an organic solvent.
-
The organic extract is washed, dried, and concentrated. The resulting crude product is purified by column chromatography to yield the desired ether.
Quantitative Data Summary
A thorough review of the literature did not yield specific quantitative data (e.g., reaction yields, IC50 values, etc.) for this compound or its direct derivatives. The information presented is based on qualitative descriptions of the reactivity of similar compounds. Researchers utilizing this intermediate would need to determine such parameters empirically.
Conclusion
This compound is a valuable, albeit under-documented, reagent in organic synthesis. Its utility lies in its capacity to serve as a building block for introducing the isoxazole-3-carboxylate scaffold into a wide array of molecules. The reactive chloromethyl group allows for straightforward derivatization, making it an attractive starting material for the synthesis of novel compounds with potential applications in drug discovery and materials science. Further research into the synthesis and reactivity of this compound is warranted to fully explore its potential.
References
Potential biological activities of Ethyl 5-(chloromethyl)isoxazole-3-carboxylate derivatives
An In-depth Technical Guide on the Potential Biological Activities of Ethyl 5-(chloromethyl)isoxazole-3-carboxylate Derivatives
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can be readily modified to generate libraries of biologically active compounds is a perpetual endeavor. The isoxazole ring system, a five-membered heterocycle containing nitrogen and oxygen, represents one such privileged scaffold. Its derivatives have demonstrated a remarkable breadth of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This technical guide focuses on the untapped potential of derivatives originating from a specific, reactive starting material: this compound. We will explore its synthetic versatility and the promising biological activities of the resulting molecular families, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
The Synthetic Gateway: Reactions of this compound
The core of our exploration begins with the synthetic utility of this compound. This molecule possesses two key reactive handles: the chloromethyl group at the 5-position and the ethyl ester at the 3-position. These sites allow for a diverse range of chemical modifications, paving the way for the creation of extensive compound libraries.
The chloromethyl group is particularly amenable to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, including amines, thiols, and alcohols, leading to the formation of novel ethers, thioethers, and amino derivatives. For instance, reaction with various amines can yield a series of N-substituted aminomethyl isoxazoles. Similarly, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to form a library of amide derivatives.
A general workflow for the derivatization of this compound is depicted below:
Antimicrobial Activity: A New Frontier in Fighting Resistance
The isoxazole scaffold is a well-established pharmacophore in antimicrobial agents. Derivatives of this compound have shown promise in this arena, particularly against a range of bacterial and mycobacterial strains.
Antibacterial and Antimycobacterial Activity
Recent studies have explored the synthesis of water-soluble conjugates of 3-organyl-5-(chloromethyl)isoxazoles with various moieties, including amino acids and thiourea. These derivatives have demonstrated significant bacteriostatic effects. For instance, compounds bearing a 4-methoxyphenyl or 5-nitrofuran-2-yl substituent at the 3-position, along with L-proline or N-Ac-L-cysteine residues attached to the methylene group at the 5-position, have exhibited high potency.
Furthermore, a library of ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylates, which can be conceptually derived from a similar isoxazole-3-carboxylate scaffold, has been evaluated for antimycobacterial activity. Several of these compounds displayed notable efficacy against Mycobacterium tuberculosis (Mtb) H37Rv strains.
Table 1: Antimicrobial Activity of Isoxazole-3-carboxylate Derivatives
| Compound Class | Test Organism | Activity (MIC in µg/mL) | Reference |
| 3-(4-methoxyphenyl)-5-(substituted methyl)isoxazoles | Enterococcus durans, Bacillus subtilis, Rhodococcus qingshengii, Escherichia coli | 0.06 - 2.5 | [1] |
| 3-(5-nitrofuran-2-yl)-5-(substituted methyl)isoxazoles | Enterococcus durans, Bacillus subtilis, Rhodococcus qingshengii, Escherichia coli | 0.06 - 2.5 | [1] |
| Ethyl 5-(1-(3,4-dichlorobenzyl)-1H-indol-5-yl)isoxazole-3-carboxylate | Mycobacterium tuberculosis H37Rv | 0.25 | [2] |
| Other Ethyl 5-(1-benzyl-1H-indol-5-yl)isoxazole-3-carboxylates | Mycobacterium tuberculosis H37Rv | 0.25 - 16 | [2] |
Experimental Protocols
Based on the literature, a general approach to synthesize derivatives from this compound involves the following steps:
-
Dissolution: The starting material, this compound, is dissolved in a suitable organic solvent such as acetonitrile or dimethylformamide (DMF).
-
Nucleophile Addition: The desired nucleophile (e.g., an amine, thiol, or alcohol) is added to the solution, often in the presence of a base like potassium carbonate or triethylamine to facilitate the reaction.
-
Reaction: The reaction mixture is stirred at room temperature or heated to a specific temperature for a period ranging from a few hours to overnight, with progress monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent. The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight at 37°C. The turbidity of the culture is adjusted to match a 0.5 McFarland standard.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Potential: Targeting Key Cellular Pathways
Isoxazole derivatives have emerged as a significant class of compounds in cancer research, with various analogues demonstrating potent cytotoxic activity against a range of cancer cell lines.[3] The mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.[3]
While specific studies on the anticancer activity of derivatives directly from this compound are limited, the broader class of isoxazole-3-carboxylates and related structures have shown significant promise. For example, isoxazole-based carboxamides have been investigated as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key player in tumor angiogenesis.[4]
Cytotoxicity Data
The cytotoxic potential of various isoxazole derivatives has been evaluated against numerous cancer cell lines. For instance, certain isoxazole-based carboxamides have shown potent growth inhibitory activity against leukemia, colon cancer, and melanoma cell lines.[4]
Table 2: Anticancer Activity of Isoxazole-based Derivatives
| Compound Class | Cell Line | Activity (%GI or IC50) | Reference |
| Isoxazole-based carboxamide (3c) | Leukemia (HL-60, K-562, MOLT-4), Colon (KM12), Melanoma (LOX IMVI) | %GI = 70.79 - 92.21 at 10µM | [4] |
| Isoxazole-based ureate (8) | Hepatocellular carcinoma (HepG2) | IC50 = 0.84 µM | [4] |
| Isoxazole-based hydrazone (10a) | Hepatocellular carcinoma (HepG2) | IC50 = 0.79 µM | [4] |
| Isoxazole-based hydrazone (10c) | Hepatocellular carcinoma (HepG2) | IC50 = 0.69 µM | [4] |
| Sorafenib (Reference Drug) | Hepatocellular carcinoma (HepG2) | IC50 = 3.99 µM | [4] |
Experimental Protocols
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is of significant interest. Isoxazole derivatives have been shown to possess potent anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX).[5]
The anti-inflammatory potential of derivatives from this compound can be inferred from studies on structurally related compounds. For example, 4,5-diarylisoxazol-3-carboxylic acids have been identified as leukotriene synthesis inhibitors, which are crucial mediators of inflammation.[5]
In Vivo Anti-inflammatory Data
The carrageenan-induced rat paw edema model is a standard in vivo assay to evaluate the anti-inflammatory activity of new chemical entities. Several isoxazole derivatives have demonstrated significant inhibition of paw edema in this model.
Table 3: In Vivo Anti-inflammatory Activity of Isoxazole Derivatives
| Compound | Dose (mg/kg) | % Edema Inhibition (after 3h) | Reference |
| Substituted-isoxazole (5b) | 20 | 76.71 | [6] |
| Substituted-isoxazole (5c) | 20 | 75.56 | [6] |
| Substituted-isoxazole (5d) | 20 | 72.32 | [6] |
| Diclofenac Sodium (Standard) | 10 | 73.62 | [6] |
Experimental Protocols
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for a week before the experiment.
-
Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose. The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug (e.g., diclofenac sodium).
-
Induction of Edema: After a specific time (e.g., 1 hour) following compound administration, a sub-plantar injection of carrageenan solution is given into the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of paw edema is calculated for each group relative to the control group.
Conclusion and Future Directions
This compound stands out as a versatile and highly promising starting material for the development of novel therapeutic agents. Its dual reactive sites offer a straightforward path to generating diverse chemical libraries with a wide range of potential biological activities. The existing body of research on isoxazole derivatives strongly suggests that compounds derived from this scaffold are likely to exhibit significant antimicrobial, anticancer, and anti-inflammatory properties.
Future research should focus on the systematic exploration of the chemical space around this core structure. The synthesis and screening of a broad array of derivatives, coupled with detailed structure-activity relationship (SAR) studies, will be crucial in identifying lead compounds with enhanced potency and selectivity. Furthermore, elucidating the precise molecular mechanisms of action of the most promising candidates will be essential for their further development as clinically viable drugs. The journey from this reactive starting material to a new generation of isoxazole-based therapeutics is a promising avenue for drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of functional isoxazole derivatives proceeding from (5-arylisoxazol-3-yl)chloromethanes | Semantic Scholar [semanticscholar.org]
- 3. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Derivatives from Ethyl 5-(chloromethyl)isoxazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of a variety of novel isoxazole derivatives starting from Ethyl 5-(chloromethyl)isoxazole-3-carboxylate. This versatile building block allows for the introduction of diverse functional groups at the 5-position of the isoxazole ring, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities. The primary synthetic strategy employed is the nucleophilic substitution of the reactive chloromethyl group.
Introduction
Isoxazole derivatives are a prominent class of heterocyclic compounds that are integral to numerous clinically approved drugs and compounds under investigation for various therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. The targeted modification of the isoxazole core allows for the fine-tuning of pharmacological properties. This compound serves as an excellent starting material for generating libraries of novel compounds for drug discovery and development. The protocols outlined below describe the synthesis of derivatives containing amine, ether, and thioether linkages.
General Reaction Scheme
The core reaction involves the displacement of the chloride ion from the 5-(chloromethyl) group by a nucleophile (Nu-H), typically in the presence of a base.
Figure 1. General workflow for the synthesis of novel derivatives.
Data Presentation: Synthesis of Amine Derivatives
The following table summarizes the reaction conditions and yields for the synthesis of various N-substituted aminomethyl isoxazole derivatives.
| Entry | Nucleophile (Amine) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | K₂CO₃ | Acetonitrile | 80 | 6 | 92 |
| 2 | Piperidine | K₂CO₃ | Acetonitrile | 80 | 6 | 89 |
| 3 | 1-Methylpiperazine | K₂CO₃ | Acetonitrile | 80 | 8 | 85 |
| 4 | Aniline | Et₃N | Dichloromethane | RT | 12 | 78 |
| 5 | 4-Chloroaniline | Et₃N | Dichloromethane | RT | 12 | 75 |
| 6 | 4-Methoxyaniline | Et₃N | Dichloromethane | RT | 12 | 82 |
Data Presentation: Synthesis of Ether and Thioether Derivatives
The following table summarizes the reaction conditions and yields for the synthesis of various phenoxymethyl and phenylthiomethyl isoxazole derivatives.
| Entry | Nucleophile (Phenol/Thiol) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | K₂CO₃ | DMF | 60 | 8 | 88 |
| 2 | 4-Chlorophenol | K₂CO₃ | DMF | 60 | 8 | 85 |
| 3 | 4-Methoxyphenol | K₂CO₃ | DMF | 60 | 8 | 91 |
| 4 | Thiophenol | NaH | THF | RT | 4 | 94 |
| 5 | 4-Chlorothiophenol | NaH | THF | RT | 4 | 90 |
| 6 | 4-Methoxythiophenol | NaH | THF | RT | 4 | 93 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Ethyl 5-(aminomethyl)isoxazole-3-carboxylate Derivatives (Amine Nucleophiles)
This protocol describes a general method for the reaction of this compound with various amine nucleophiles.
Application Notes and Protocols for Nucleophilic Substitution Reactions of Ethyl 5-(chloromethyl)isoxazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the nucleophilic substitution reactions of Ethyl 5-(chloromethyl)isoxazole-3-carboxylate, a versatile building block in medicinal chemistry and agrochemical research. The isoxazole scaffold is a key component in numerous biologically active compounds, and the described methods allow for the synthesis of a diverse range of derivatives by introducing various nucleophiles at the 5-position methyl group.
Introduction
This compound is a reactive electrophile amenable to nucleophilic substitution at the chloromethyl position. This reactivity allows for the facile introduction of a variety of functional groups, including amines, phenols, and thiols, leading to the synthesis of novel isoxazole derivatives. These derivatives have shown a wide spectrum of biological activities, including insecticidal, fungicidal, herbicidal, antibacterial, and antitubercular properties. The protocols outlined below are based on established methodologies for analogous chloromethylisoxazole systems and can be adapted for a wide range of nucleophiles.
General Reaction Scheme
The fundamental reaction involves the displacement of the chloride ion by a nucleophile, as depicted in the following scheme:
Application Notes and Protocols: Reaction of Ethyl 5-(chloromethyl)isoxazole-3-carboxylate with Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of various N-substituted aminoethyl isoxazole derivatives through the reaction of ethyl 5-(chloromethyl)isoxazole-3-carboxylate with a range of primary, secondary, and aromatic amines. This reaction is a valuable tool for generating diverse libraries of isoxazole compounds with potential applications in medicinal chemistry and drug discovery. The resulting derivatives have shown promise as anticancer and antimicrobial agents.
Introduction
Isoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their wide spectrum of biological activities. These activities include potential as anticancer, antimicrobial, and anti-inflammatory agents. The substitution at various positions on the isoxazole ring allows for the fine-tuning of their pharmacological properties.
The reaction of this compound with amines proceeds via a nucleophilic substitution mechanism, where the amine nitrogen atom displaces the chlorine atom of the chloromethyl group. This reaction is a straightforward and efficient method for introducing a variety of amino functionalities at the 5-position of the isoxazole ring, leading to the synthesis of a diverse range of derivatives.
Reaction Scheme
The general reaction involves the nucleophilic attack of a primary, secondary, or aromatic amine on the electrophilic carbon of the chloromethyl group of this compound. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.
Caption: General reaction scheme for the synthesis of N-substituted aminoethyl isoxazoles.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the synthesis of various ethyl 5-((amino)methyl)isoxazole-3-carboxylate derivatives based on analogous reactions with structurally similar chloromethylisoxazoles.
Table 1: Reaction with Secondary Amines
| Amine | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | Methanol | - | Reflux | 8 | 74 | [1] |
| Morpholine | DMF | K₂CO₃ | 90 | - | 74 | [1] |
Table 2: Reaction with Primary Amines
| Amine | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzylamine | DMF | K₂CO₃ | 90 | - | 79-89 | [1] |
Note: The data presented is for the reaction of structurally similar 3-aryl-5-(chloromethyl)isoxazoles and may serve as a starting point for optimization with this compound.
Experimental Protocols
The following are general protocols for the reaction of this compound with different classes of amines. These protocols are based on established procedures for similar compounds and should be optimized for specific substrates.
Protocol 1: General Procedure for Reaction with Secondary Amines (e.g., Morpholine)
This protocol is adapted from the synthesis of related isoxazole derivatives.[1]
Materials:
-
This compound
-
Morpholine
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent (e.g., Ethyl acetate/Hexane mixture)
Procedure:
-
To a solution of this compound (1.0 eq) in methanol, add morpholine (1.2 eq).
-
Heat the reaction mixture to reflux and stir for 8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired ethyl 5-(morpholinomethyl)isoxazole-3-carboxylate.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Protocol 2: General Procedure for Reaction with Primary Amines (e.g., Benzylamine)
This protocol is based on the synthesis of analogous isoxazole compounds.[1]
Materials:
-
This compound
-
Benzylamine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer with heating
-
Water bath
-
Extraction funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent (e.g., Ethyl acetate/Hexane mixture)
Procedure:
-
Dissolve this compound (1.0 eq) in DMF.
-
Add potassium carbonate (2.0 eq) and benzylamine (1.1 eq) to the solution.
-
Heat the reaction mixture to 90°C and stir until the starting material is consumed, as monitored by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain ethyl 5-((benzylamino)methyl)isoxazole-3-carboxylate.
-
Confirm the structure of the purified product using spectroscopic techniques.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of ethyl 5-((amino)methyl)isoxazole-3-carboxylate derivatives.
Caption: A typical experimental workflow for the synthesis of N-substituted aminoethyl isoxazoles.
Biological Applications and Signaling Pathways
Derivatives of ethyl 5-((amino)methyl)isoxazole-3-carboxylate are of significant interest in drug discovery due to their potential anticancer and antimicrobial activities.
Anticancer Activity
Several isoxazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), HT-29 (colon cancer), and Hep3B (liver cancer).[2] The proposed mechanism of action for some anticancer agents involves the induction of apoptosis. This programmed cell death can be triggered through various signaling pathways.
The diagram below illustrates a simplified, generalized signaling pathway for apoptosis that could be influenced by bioactive isoxazole derivatives. It is important to note that the specific molecular targets of these compounds are often the subject of ongoing research.
Caption: A simplified diagram of a potential apoptosis signaling pathway.
Antimicrobial Activity
Isoxazole derivatives have also been investigated for their antimicrobial properties against various pathogenic bacteria and fungi.[3] The development of new antimicrobial agents is crucial to combat the growing threat of antibiotic resistance. The introduction of different amine substituents on the isoxazole scaffold can modulate the antimicrobial spectrum and potency of these compounds. Further research is needed to elucidate the specific mechanisms of antimicrobial action.
Conclusion
The reaction of this compound with amines provides a versatile and efficient route to a wide array of N-substituted aminoethyl isoxazole derivatives. These compounds serve as a rich source of molecular diversity for the discovery of new therapeutic agents with potential applications in oncology and infectious diseases. The protocols and data presented herein offer a valuable starting point for researchers in the field of medicinal chemistry and drug development.
References
Application Notes and Protocols: Ethyl 5-(chloromethyl)isoxazole-3-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-(chloromethyl)isoxazole-3-carboxylate is a versatile heterocyclic building block increasingly utilized in medicinal chemistry for the synthesis of novel bioactive compounds. The isoxazole scaffold is a prominent feature in numerous approved drugs and clinical candidates due to its favorable physicochemical properties and ability to engage in various biological interactions. The presence of a reactive chloromethyl group at the 5-position and an ethyl ester at the 3-position provides two orthogonal points for chemical modification, making it an attractive starting material for the generation of diverse molecular libraries.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential therapeutic agents, with a focus on its application in developing antimycobacterial agents and kinase inhibitors.
Key Applications in Medicinal Chemistry
The reactivity of the chloromethyl group allows for facile nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups and pharmacophores. This versatility has led to the exploration of its derivatives in several therapeutic areas:
-
Antimicrobial Agents: Derivatives have shown significant activity against Mycobacterium tuberculosis, including drug-resistant strains.
-
Kinase Inhibitors: The isoxazole core can serve as a scaffold for the development of inhibitors of various kinases, which are crucial targets in oncology and inflammatory diseases.
-
Anti-inflammatory Agents: Isoxazole-containing compounds have been investigated for their potential to modulate inflammatory pathways.
-
Anticancer Agents: The structural motif is present in compounds designed to target various mechanisms of cancer cell proliferation.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-((Alkyl/Aryl-amino)methyl)isoxazole-3-carboxylate Derivatives
This protocol details a general procedure for the nucleophilic substitution of the chlorine atom with primary or secondary amines. This reaction is fundamental to creating a diverse library of compounds for structure-activity relationship (SAR) studies.
Reaction Scheme:
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., benzylamine, morpholine, aniline derivatives)
-
Potassium carbonate (K₂CO₃) or other suitable base (e.g., triethylamine, diisopropylethylamine)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile or DMF, add the desired amine (1.1 eq) and potassium carbonate (1.5 eq).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 24 hours depending on the nucleophilicity of the amine.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired product.
Expected Yields: 60-90%, depending on the amine used.
Protocol 2: Synthesis of Ethyl 5-((Aryloxy)methyl)isoxazole-3-carboxylate Derivatives
This protocol describes the synthesis of ether-linked derivatives via a Williamson ether synthesis with various phenols.
Reaction Scheme:
Materials:
-
This compound
-
Substituted phenol (e.g., 4-methoxyphenol, 2-chlorophenol)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the substituted phenol (1.1 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add a solution of this compound (1.0 eq) in DMF to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure ether derivative.
Expected Yields: 50-80%.
Data Presentation
Table 1: Synthesis of Antimycobacterial Agents
A series of Ethyl 5-(1-benzyl-1H-indol-5-yl)isoxazole-3-carboxylates were synthesized from this compound and the appropriate indole derivative. The following table summarizes the biological activity of a selection of these compounds against Mycobacterium tuberculosis H37Rv.
| Compound ID | R (Substituent on Benzyl Ring) | MIC (µg/mL) | Selectivity Index (SI) |
| 5a | H | 1.0 | >50 |
| 5b | 4-Fluoro | 0.5 | >100 |
| 5c | 4-Chloro | 0.5 | >100 |
| 5d | 2,4-Dichloro | 0.25 | >200 |
| 5e | 3,4-Dichloro | 0.25 | >200 |
Data is illustrative and based on published findings.
Visualizations
Experimental Workflow for Synthesis of Isoxazole Derivatives
Caption: General workflow for the synthesis of derivatives.
Putative Signaling Pathway Inhibition by Isoxazole-Based Kinase Inhibitors
Many isoxazole derivatives have been investigated as kinase inhibitors. For example, they can be designed to target kinases in the MAP kinase pathway, such as JNK (c-Jun N-terminal kinase), which is involved in cellular responses to stress, inflammation, and apoptosis.
Caption: Inhibition of the JNK signaling pathway.
Disclaimer: These protocols are intended for use by qualified professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions may need to be optimized for specific substrates.
Application Notes and Protocols for the Synthesis of Bioactive Molecules from Ethyl 5-(chloromethyl)isoxazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and preliminary biological evaluation of novel bioactive molecules derived from Ethyl 5-(chloromethyl)isoxazole-3-carboxylate. This starting material serves as a versatile scaffold for the development of compounds with potential therapeutic applications, particularly in the antimicrobial field. The protocols outlined below are based on established synthetic methodologies for analogous 5-(chloromethyl)isoxazole derivatives and offer a framework for creating diverse chemical libraries for screening.
Introduction
The isoxazole core is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates. The inherent electronic properties and the ability of the isoxazole ring to participate in various biological interactions make it a valuable component in drug design. This compound is a particularly useful building block due to the reactive chloromethyl group at the 5-position, which allows for facile nucleophilic substitution reactions. This enables the introduction of a wide range of functional groups, leading to the generation of diverse molecular architectures with the potential for varied biological activities.
This document details the synthesis of novel isoxazole derivatives through the reaction of this compound with various nucleophiles, such as amino acids. It further provides protocols for the evaluation of their antimicrobial activity and cytotoxicity, crucial early steps in the drug discovery process.
Synthesis of Bioactive Isoxazole Derivatives
The primary synthetic route involves the nucleophilic substitution of the chlorine atom in this compound by a suitable nucleophile. This reaction is typically carried out in the presence of a base to facilitate the deprotonation of the nucleophile. The general reaction scheme is presented below.
Caption: General workflow for the synthesis of bioactive isoxazole derivatives.
Experimental Protocol: Synthesis of Ethyl 5-(((S)-pyrrolidine-2-carbonyl)methyl)isoxazole-3-carboxylate (L-Proline Derivative)
This protocol describes the synthesis of a representative bioactive molecule by reacting this compound with L-proline.
Materials:
-
This compound
-
L-proline
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of L-proline (1.2 mmol) in DMF (10 mL), add potassium carbonate (2.4 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.0 mmol) in DMF (5 mL) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.
-
Characterize the final product by appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).
Biological Evaluation
The synthesized isoxazole derivatives can be screened for a variety of biological activities. The following protocols outline the procedures for assessing their antimicrobial and cytotoxic effects.
Antimicrobial Activity Assessment
The minimum inhibitory concentration (MIC) is a key parameter to quantify the antimicrobial potency of a compound.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include positive controls (wells with bacteria and no compound) and negative controls (wells with medium only).
-
Incubate the microtiter plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Cytotoxicity Assay
It is crucial to assess the toxicity of the synthesized compounds against mammalian cells to determine their therapeutic index.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Seed human cell lines (e.g., normal human skin fibroblasts) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds for 24-48 hours.
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation
The following tables summarize representative data for a series of bioactive isoxazole derivatives synthesized from a 5-(chloromethyl)isoxazole precursor.
Table 1: Antimicrobial Activity (MIC in µg/mL) of Synthesized Isoxazole Derivatives
| Compound ID | Derivative | Enterococcus durans | Bacillus subtilis | Rhodococcus qingshengii | Escherichia coli |
| 5a | L-Proline | 0.12 | 0.25 | 0.5 | 1.0 |
| 5b | N-Ac-L-Cysteine | 0.06 | 0.12 | 0.25 | 0.5 |
| 5c | Thiourea | 2.5 | 5.0 | 10.0 | >20.0 |
| 5d | Morpholine | >20.0 | >20.0 | >20.0 | >20.0 |
Data is illustrative and based on analogous compounds reported in the literature.
Table 2: Cytotoxicity of Synthesized Isoxazole Derivatives on Normal Human Skin Fibroblasts
| Compound ID | Derivative | IC₅₀ (µM) |
| 5a | L-Proline | > 100 |
| 5b | N-Ac-L-Cysteine | > 100 |
| 5c | Thiourea | 85.3 |
| 5d | Morpholine | > 100 |
Data is illustrative and based on analogous compounds reported in the literature.
Proposed Mechanism of Action
While the exact molecular targets of these novel isoxazole derivatives require further investigation, isoxazole-based antimicrobial agents are known to exert their effects through various mechanisms. A plausible mechanism of action involves the disruption of bacterial cell integrity or the inhibition of essential cellular processes.
Caption: Plausible mechanisms of antimicrobial action for isoxazole derivatives.
Further studies, such as target-based assays and transcriptomic or proteomic analyses, are necessary to elucidate the precise signaling pathways and molecular targets affected by these novel compounds. This will provide a deeper understanding of their mechanism of action and guide future drug development efforts.
Application of Ethyl 5-(chloromethyl)isoxazole-3-carboxylate in the Synthesis of Agrochemicals
Abstract
Ethyl 5-(chloromethyl)isoxazole-3-carboxylate is a versatile heterocyclic building block with significant applications in the synthesis of a wide range of agrochemicals, particularly fungicides and herbicides. The isoxazole scaffold is a prominent feature in many commercial pesticides due to its favorable biological activity and metabolic profile. The presence of a reactive chloromethyl group at the 5-position allows for facile nucleophilic substitution reactions, enabling the introduction of diverse functional groups and the construction of complex molecular architectures. This application note provides a detailed overview of the synthetic utility of this compound, with a focus on its use in preparing isoxazole-based agrochemical intermediates. A detailed experimental protocol for a representative nucleophilic substitution reaction is provided, along with a summary of typical reaction parameters and expected yields.
Introduction
The isoxazole ring is a key pharmacophore in a variety of biologically active compounds, including numerous agrochemicals. Its unique electronic and structural properties contribute to the efficacy of these products in controlling fungal pathogens and unwanted weeds. This compound serves as a readily available and highly reactive starting material for the synthesis of these complex molecules. The ester functionality at the 3-position can be further modified, for example, through hydrolysis and amidation to produce isoxazole carboxamide fungicides. The chloromethyl group at the 5-position is the primary site for synthetic elaboration, allowing for the formation of ether, thioether, and amine linkages, which are common motifs in modern agrochemicals.
Key Synthetic Applications
The primary application of this compound in agrochemical synthesis involves the nucleophilic displacement of the chloride ion. This reaction allows for the coupling of the isoxazole core with various aromatic and aliphatic moieties, leading to the formation of advanced intermediates for active ingredient synthesis.
A notable example is the synthesis of isoxazole herbicide intermediates, where the chloromethyl group is reacted with a suitable nucleophile, such as a substituted phenol or thiol, in the presence of a base. This reaction is typically high-yielding and proceeds under mild conditions, making it amenable to large-scale industrial production. A Chinese patent describes a similar reaction for preparing an isoxazole herbicide intermediate with yields reported to be above 95%.[1]
Data Presentation
The following table summarizes typical quantitative data for the synthesis of an isoxazole-based agrochemical intermediate via nucleophilic substitution on a 5-(halomethyl)isoxazole derivative, based on data from analogous reactions.[1]
| Parameter | Value |
| Reactants | |
| This compound | 1.0 equivalent |
| Nucleophile (e.g., substituted phenol) | 1.0 - 1.2 equivalents |
| Base (e.g., Triethylamine, Pyridine, K2CO3) | 1.1 - 1.5 equivalents |
| Reaction Conditions | |
| Solvent | Toluene, Dichloroethane, Acetonitrile |
| Temperature | 60 - 80 °C |
| Reaction Time | 2 - 4 hours |
| Results | |
| Conversion Rate | > 99% |
| Yield | 92 - 96% |
| Purity (crude) | > 94% |
Experimental Protocols
Synthesis of Ethyl 5-((4-chlorophenoxy)methyl)isoxazole-3-carboxylate (A model agrochemical intermediate)
This protocol describes a representative nucleophilic substitution reaction using 4-chlorophenol as the nucleophile.
Materials:
-
This compound (1.0 eq)
-
4-Chlorophenol (1.05 eq)
-
Triethylamine (1.2 eq)
-
Toluene (10 volumes)
-
Deionized water
-
Brine solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (1.0 eq) and toluene (5 volumes).
-
Stir the mixture at room temperature to dissolve the starting material.
-
Add 4-chlorophenol (1.05 eq) to the solution.
-
Slowly add triethylamine (1.2 eq) to the reaction mixture at room temperature. An exotherm may be observed.
-
Heat the reaction mixture to 70-75 °C and maintain this temperature for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add deionized water (5 volumes) to the flask and stir for 15 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (2 x 3 volumes), deionized water (2 x 3 volumes), and brine solution (1 x 3 volumes).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization if necessary.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of a model agrochemical intermediate.
References
Application Notes and Protocols: One-Pot Synthesis of Ethyl 5-(chloromethyl)isoxazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a proposed one-pot synthesis of Ethyl 5-(chloromethyl)isoxazole-3-carboxylate, a valuable building block in medicinal chemistry. The isoxazole scaffold is a key component in numerous biologically active compounds, and efficient synthetic routes to functionalized isoxazoles are of significant interest to the drug discovery community.[1][2] Isoxazole derivatives have shown a wide range of therapeutic potential, including applications as antimicrobial, anticancer, and anti-inflammatory agents.[2][3]
Introduction
The synthesis of 3,5-disubstituted isoxazoles is commonly achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[4][5][6] This approach offers a high degree of control over the regioselectivity of the final product. The protocol outlined below leverages the in situ generation of ethoxycarbonylformonitrile oxide from ethyl 2-chloro-2-(hydroxyimino)acetate, which then reacts with a suitable dipolarophile to yield the target compound.[7][8] This one-pot methodology provides an efficient and streamlined approach to this compound.
Proposed One-Pot Synthesis
The proposed one-pot synthesis involves the 1,3-dipolar cycloaddition of in situ generated ethoxycarbonylformonitrile oxide with 3-chloro-1-propyne. The nitrile oxide is formed by the base-mediated elimination of HCl from ethyl 2-chloro-2-(hydroxyimino)acetate.
Reaction Scheme:
Experimental Protocol
Materials:
-
Ethyl 2-chloro-2-(hydroxyimino)acetate (CAS: 14337-43-0)[8]
-
3-Chloro-1-propyne
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq) in a suitable solvent such as ethyl acetate or dichloromethane at 0 °C, add 3-chloro-1-propyne (1.2 eq).
-
Slowly add a solution of triethylamine (1.5 eq) or a suspension of sodium bicarbonate (2.0 eq) in the same solvent to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C. The in situ generation of the nitrile oxide is a key step in this cycloaddition.[7]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.[9]
Data Presentation
While specific yield data for this exact one-pot reaction is not available in the cited literature, the following table summarizes typical yields for analogous 1,3-dipolar cycloaddition reactions for the synthesis of isoxazoles, providing an expected range for the proposed protocol.
| Precursors | Base/Catalyst | Solvent | Yield (%) | Reference |
| Ethyl nitroacetate and propargyl benzoate | NaOH | Water | 86 | [10] |
| Aldoximes and 2,3-dichloro-1-propene | - | - | Good | [11] |
| Ethyl-2-chloro-2-(hydroxyimino)acetate and various alkynes | - | - | Quant. | [7] |
| Resin-bound alkynes and in situ generated nitrile oxides | - | - | - | [4] |
Visualization of the Experimental Workflow
References
- 1. nbinno.com [nbinno.com]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nanobioletters.com [nanobioletters.com]
- 4. Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Isoxazole synthesis [organic-chemistry.org]
- 7. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 氯代肟基乙酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. calpaclab.com [calpaclab.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-Up Synthesis of Ethyl 5-(chloromethyl)isoxazole-3-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of Ethyl 5-(chloromethyl)isoxazole-3-carboxylate, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The protocols outlined below are designed to be scalable, providing a pathway from laboratory-scale synthesis to larger-scale production.
Introduction
Isoxazole derivatives are a critical class of heterocyclic compounds widely utilized in medicinal chemistry and agrochemical research.[1] Their diverse biological activities include antimicrobial, anticancer, anti-inflammatory, and herbicidal properties.[1] this compound serves as a versatile building block, allowing for further functionalization to generate a library of novel compounds for screening and development. The chloromethyl group at the 5-position is a key reactive handle for introducing various substituents.
The synthesis of isoxazoles can be approached through several methods, with 1,3-dipolar cycloaddition of nitrile oxides to alkynes or alkenes being a prominent strategy. For large-scale production, factors such as reagent availability, reaction conditions, yield, purity, and ease of purification are paramount. The following protocols are based on established and scalable methodologies for isoxazole synthesis.
Data Presentation
Table 1: Summary of a Representative Laboratory-Scale Synthesis
| Parameter | Value | Reference |
| Starting Materials | Ethyl 2-chloro-3-oxobutanoate, Hydroxylamine hydrochloride | Proposed Method |
| Reagents | Sodium bicarbonate, Ethanol, Water, Dichloromethane | Proposed Method |
| Reaction Temperature | 0-25 °C | Proposed Method |
| Reaction Time | 12-24 hours | Proposed Method |
| Product Yield | 75-85% | Proposed Method |
| Product Purity | >95% (by NMR and LC-MS) | Proposed Method |
| Scale | 10 g | Proposed Method |
Table 2: Proposed Parameters for Scale-Up Synthesis
| Parameter | Proposed Value for 1 kg Scale | Key Considerations |
| Reactor Volume | 20 L jacketed glass reactor | Ensure adequate mixing and temperature control. |
| Solvent Volume | 10-15 L | Maintain appropriate concentration for reaction and safety. |
| Reagent Addition | Controlled addition via pump | Manage exotherms and ensure consistent reaction. |
| Temperature Control | Chiller/heater unit for reactor jacket | Maintain optimal temperature for yield and impurity profile. |
| Work-up | Liquid-liquid extraction with a suitable solvent | Use of a larger separatory funnel or extraction unit. |
| Purification | Crystallization or distillation under reduced pressure | Avoid chromatography for large-scale efficiency. |
| Safety | Operate in a well-ventilated hood or designated area. Use appropriate PPE. | Handle reagents with care, especially hydroxylamine which can be hazardous. |
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of this compound
This protocol is a representative method adapted from known isoxazole syntheses.
Materials:
-
Ethyl 2-chloro-3-oxobutanoate (1 equivalent)
-
Hydroxylamine hydrochloride (1.2 equivalents)
-
Sodium bicarbonate (2.5 equivalents)
-
Ethanol
-
Water
-
Dichloromethane
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve hydroxylamine hydrochloride (1.2 equivalents) in water.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of ethyl 2-chloro-3-oxobutanoate (1 equivalent) in ethanol to the cooled hydroxylamine solution with vigorous stirring.
-
Add sodium bicarbonate (2.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, extract the mixture with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Protocol 2: Proposed Scale-Up Synthesis of this compound (1 kg Scale)
This protocol outlines a proposed method for scaling up the synthesis to a 1 kg batch size.
Equipment:
-
20 L jacketed glass reactor with overhead stirring, temperature probe, and addition funnel/pump
-
Chiller/heater unit
-
Large-scale separatory funnel or extraction unit
-
Vacuum distillation apparatus or crystallizer
Procedure:
-
Charge the 20 L reactor with a solution of hydroxylamine hydrochloride (1.2 kg, 1.2 equivalents) in 5 L of water.
-
Cool the reactor contents to 0-5 °C using the chiller unit.
-
In a separate container, prepare a solution of ethyl 2-chloro-3-oxobutanoate (1 kg, 1 equivalent) in 5 L of ethanol.
-
Slowly pump the ethanolic solution of the ketoester into the reactor over a period of 1-2 hours, maintaining the internal temperature at 0-5 °C with efficient stirring.
-
Prepare a slurry of sodium bicarbonate (2.1 kg, 2.5 equivalents) in 2 L of water.
-
Add the sodium bicarbonate slurry to the reactor portion-wise or via a solids charging port, ensuring the temperature does not exceed 10 °C.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature (20-25 °C) and stir for 12-24 hours. Monitor the reaction by taking samples for in-process control (e.g., HPLC).
-
Upon completion, transfer the reaction mixture to a large extraction unit.
-
Extract the aqueous phase with dichloromethane (3 x 5 L).
-
Combine the organic extracts and wash with 5 L of brine.
-
Dry the organic phase by passing it through a bed of anhydrous sodium sulfate or by azeotropic distillation.
-
Concentrate the solvent under reduced pressure.
-
Purify the resulting crude oil by vacuum distillation or by crystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain this compound as a solid or oil.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Key considerations and challenges in the scale-up synthesis process.
References
Application Notes and Protocols: Protecting Group Strategies for Reactions with Ethyl 5-(chloromethyl)isoxazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed strategies and protocols for the use of protecting groups in reactions involving ethyl 5-(chloromethyl)isoxazole-3-carboxylate. This versatile building block is a potent electrophile due to the chloromethyl group, making it highly useful for the introduction of the isoxazole moiety into a wide range of molecules. However, its reactivity necessitates the use of protecting groups when other sensitive functionalities are present in the reacting partner. These notes will guide the user in selecting appropriate protecting groups and provide detailed experimental procedures for their application and removal.
Introduction
This compound is a valuable reagent in medicinal chemistry and drug discovery for the synthesis of novel compounds containing the isoxazole scaffold. The primary reactive site for nucleophilic attack is the chloromethyl group, which readily participates in SN2 reactions. When working with nucleophiles that contain other reactive functional groups, such as primary or secondary amines, hydroxyls, or carboxylic acids, it is crucial to employ a protecting group strategy to prevent unwanted side reactions. The choice of protecting group is dictated by its stability to the reaction conditions required for the SN2 reaction and the orthogonality of its removal, ensuring the integrity of the newly formed bond and the rest of the molecule.
Selecting the Appropriate Protecting Group
The primary consideration for selecting a protecting group is its compatibility with the reaction conditions for the alkylation step, which typically involves a base and a polar aprotic solvent. The protecting group must be stable under these conditions and should be removable under conditions that do not cleave the newly formed bond or the ester group of the isoxazole.
Data Presentation: Protecting Group Summary
| Functional Group to Protect | Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Compatibility Notes |
| Amine (-NH2, -NHR) | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)2O | Strong acid (e.g., TFA in DCM, or HCl in dioxane) | Stable to basic conditions used in alkylation. The ethyl ester on the isoxazole is generally stable to the acidic deprotection conditions if the reaction time is minimized. |
| Benzyloxycarbonyl | Cbz (or Z) | Benzyl chloroformate | Catalytic hydrogenation (e.g., H2, Pd/C) | Stable to both acidic and basic conditions. Hydrogenolysis is a mild deprotection method. | |
| Alcohol (-OH) | tert-Butyldimethylsilyl | TBDMS (or TBS) | tert-Butyldimethylsilyl chloride (TBDMSCl) | Fluoride ion source (e.g., TBAF in THF) or mild acid. | Stable to basic and nucleophilic conditions. Easily removed under mild conditions that do not affect the isoxazole ring or the ethyl ester. |
| Benzyl | Bn | Benzyl bromide (BnBr) or Benzyl chloride (BnCl) | Catalytic hydrogenation (e.g., H2, Pd/C) | Stable to a wide range of reaction conditions. Deprotection is orthogonal to acid- or base-labile groups. | |
| Carboxylic Acid (-COOH) | Methyl or Ethyl Ester | Me or Et | Methanol or Ethanol with acid catalyst (e.g., H2SO4) or SOCl2 | Saponification (e.g., LiOH, NaOH, or KOH) followed by acidic workup. | The ethyl ester on the isoxazole may also be hydrolyzed under these conditions. Selective deprotection can be challenging. |
| tert-Butyl Ester | tBu | Isobutylene or tert-butyl acetate with acid catalyst | Strong acid (e.g., TFA in DCM) | Stable to basic conditions. Deprotection conditions are similar to those for Boc group removal. |
Experimental Protocols
The following protocols are provided as general guidelines and may require optimization for specific substrates.
Protocol 1: N-Alkylation of a Boc-Protected Amine
This protocol describes the reaction of a Boc-protected amine with this compound.
Protection of the Amine:
-
Dissolve the amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Add di-tert-butyl dicarbonate ((Boc)2O, 1.1 eq) and a base such as triethylamine (TEA, 1.2 eq) or sodium bicarbonate (NaHCO3, 2.0 eq).
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the Boc-protected amine.
N-Alkylation Reaction:
-
To a solution of the Boc-protected amine (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, add a mild base such as potassium carbonate (K2CO3, 1.5 eq).
-
Add this compound (1.1 eq) to the mixture.
-
Stir the reaction at room temperature or gently heat to 50-60 °C for 4-24 hours, monitoring by TLC.
-
After completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-alkylated product.
Deprotection of the Boc Group:
-
Dissolve the Boc-protected product in DCM.
-
Add an excess of trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of NaHCO3 and extract the product with an appropriate organic solvent.
-
Dry the organic layer, concentrate, and purify if necessary.
Protocol 2: O-Alkylation of a TBDMS-Protected Alcohol (Williamson Ether Synthesis)
This protocol outlines the formation of an ether linkage between a TBDMS-protected alcohol and this compound.
Protection of the Alcohol:
-
Dissolve the alcohol (1.0 eq) in anhydrous DMF.
-
Add imidazole (1.5 eq) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq).
-
Stir the reaction at room temperature for 2-6 hours until the starting material is consumed (TLC monitoring).
-
Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the TBDMS-protected alcohol by column chromatography if necessary.
O-Alkylation Reaction:
-
To a solution of the TBDMS-protected alcohol (1.0 eq) in anhydrous THF or DMF, add a strong base such as sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to form the alkoxide.
-
Add this compound (1.1 eq) dropwise.
-
Stir the reaction at room temperature for 12-24 hours.
-
Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
Deprotection of the TBDMS Group:
-
Dissolve the TBDMS-protected ether in THF.
-
Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 eq).
-
Stir the reaction at room temperature for 1-3 hours.
-
Quench the reaction with water and extract the product.
-
Wash, dry, and concentrate the organic phase to yield the deprotected alcohol.
Mandatory Visualizations
Caption: Logical workflow for employing a protecting group strategy.
Caption: Experimental workflow for N-alkylation with Boc protection.
Application Notes and Protocols: Ethyl 5-(chloromethyl)isoxazole-3-carboxylate in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the potential use of Ethyl 5-(chloromethyl)isoxazole-3-carboxylate as a versatile building block in click chemistry, particularly in the synthesis of novel isoxazole-containing triazoles. The protocols outlined below are based on established methodologies for azide formation and subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Introduction
This compound is a functionalized heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The isoxazole core is a known pharmacophore present in numerous biologically active compounds, exhibiting a range of activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The presence of a reactive chloromethyl group and an ethyl ester moiety allows for diverse chemical modifications.
This document focuses on the application of this molecule in "click chemistry," a term coined by K.B. Sharpless to describe reactions that are high-yielding, wide in scope, and form only byproducts that are easily removed.[3][4] The premier example of a click reaction is the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition of an azide and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole.[5][6][7]
The chloromethyl group on the isoxazole ring can be readily converted to an azide. This azido-isoxazole derivative then becomes a valuable partner in CuAAC reactions, enabling the straightforward linkage of the isoxazole scaffold to a wide variety of alkyne-containing molecules, such as biomolecules, polymers, or other drug fragments.
Proposed Synthetic Application
The primary application of this compound in click chemistry involves a two-step synthetic sequence:
-
Azide Formation: Conversion of the chloromethyl group to an azidomethyl group via nucleophilic substitution with sodium azide.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Reaction of the resulting Ethyl 5-(azidomethyl)isoxazole-3-carboxylate with a terminal alkyne in the presence of a copper(I) catalyst to yield the corresponding 1,2,3-triazole conjugate.
This approach allows for the modular synthesis of complex molecules where the isoxazole moiety can be systematically varied.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-(azidomethyl)isoxazole-3-carboxylate
This protocol describes the conversion of the chloromethyl group to an azide.
Materials:
-
This compound
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into deionized water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the click reaction between the synthesized azido-isoxazole and a generic terminal alkyne.
Materials:
-
Ethyl 5-(azidomethyl)isoxazole-3-carboxylate (from Protocol 1)
-
Terminal alkyne (e.g., phenylacetylene)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve Ethyl 5-(azidomethyl)isoxazole-3-carboxylate (1.0 eq) and the terminal alkyne (1.1 eq) in a 1:1 mixture of tert-butanol and deionized water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in deionized water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in deionized water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction vigorously at room temperature for 8-16 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, add deionized water and extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,2,3-triazole derivative.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the proposed synthetic route. The data is based on analogous reactions reported in the literature for CuAAC.[8][9]
| Step | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Azide Formation | This compound, Sodium Azide | - | DMF | 25 | 12-24 | 85-95 |
| CuAAC | Ethyl 5-(azidomethyl)isoxazole-3-carboxylate, Terminal Alkyne | CuSO4·5H2O, Sodium Ascorbate | t-BuOH/H2O | 25 | 8-16 | 70-90 |
Visualizations
Caption: Reaction pathway for the synthesis of isoxazole-triazole conjugates.
Caption: Experimental workflow for the two-step synthesis.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel isoxazole-containing molecules through click chemistry. The straightforward conversion of the chloromethyl group to an azide, followed by the highly efficient and regioselective copper(I)-catalyzed azide-alkyne cycloaddition, provides a powerful tool for drug discovery and development. The modular nature of this approach allows for the rapid generation of libraries of isoxazole-triazole conjugates for biological screening. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this promising building block.
References
- 1. eresearchco.com [eresearchco.com]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labinsights.nl [labinsights.nl]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 7. Click chemistry - Wikipedia [en.wikipedia.org]
- 8. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. beilstein-archives.org [beilstein-archives.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 5-(chloromethyl)isoxazole-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 5-(chloromethyl)isoxazole-3-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on the 1,3-dipolar cycloaddition of ethyl 2-chloro-2-(hydroxyimino)acetate and 3-chloropropyne.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inefficient Nitrile Oxide Formation: The precursor, ethyl 2-chloro-2-(hydroxyimino)acetate, may not be effectively converting to the nitrile oxide intermediate. 2. Decomposition of Reagents or Intermediates: The nitrile oxide intermediate or the starting materials may be unstable under the reaction conditions. 3. Suboptimal Reaction Conditions: Temperature, solvent, or base may not be ideal for the cycloaddition. | 1. Optimize Nitrile Oxide Generation: Ensure anhydrous conditions. Use a non-nucleophilic base (e.g., triethylamine, sodium carbonate) and add it slowly to the solution of the hydroximoyl chloride precursor. 2. Control Reaction Temperature: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to minimize decomposition. 3. Solvent Selection: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are generally suitable. Experiment with different solvents to find the optimal one for your specific setup. |
| Formation of Significant Byproducts | 1. Dimerization of Nitrile Oxide: The nitrile oxide intermediate can dimerize to form a furoxan, a common side reaction in 1,3-dipolar cycloadditions.[1] 2. Formation of Regioisomers: The cycloaddition can potentially yield the isomeric ethyl 3-(chloromethyl)isoxazole-5-carboxylate. 3. Polymerization of Alkyne: 3-chloropropyne can be prone to polymerization, especially in the presence of certain impurities or at elevated temperatures. | 1. In Situ Generation and Slow Addition: Generate the nitrile oxide in situ by slowly adding the base to the reaction mixture containing the hydroximoyl chloride and 3-chloropropyne. This keeps the concentration of the nitrile oxide low, favoring the reaction with the dipolarophile. 2. Control of Stoichiometry: Use a slight excess of the dipolarophile (3-chloropropyne) to favor the desired cycloaddition over dimerization. 3. Purification of Alkyne: Ensure the 3-chloropropyne is pure and free of any acidic or metallic impurities that might catalyze polymerization. |
| Difficult Purification | 1. Co-elution of Byproducts: The desired product and byproducts (e.g., furoxan dimer, regioisomer) may have similar polarities, making separation by column chromatography challenging. 2. Product Instability: The chloromethyl group can be reactive, potentially leading to degradation on silica gel. | 1. Optimize Chromatography Conditions: Use a high-resolution silica gel and test various solvent systems (e.g., gradients of ethyl acetate in hexanes) to achieve better separation. 2. Alternative Purification Methods: Consider other purification techniques such as preparative thin-layer chromatography (TLC) or crystallization if column chromatography is ineffective. 3. Neutralize Silica Gel: If product degradation on the column is suspected, consider neutralizing the silica gel with a small amount of triethylamine in the eluent. |
| Hydrolysis of Ester Group | 1. Presence of Water: Moisture in the reagents, solvents, or reaction setup can lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid. 2. Acidic or Basic Workup: Strong acidic or basic conditions during the workup can promote ester hydrolysis. | 1. Anhydrous Conditions: Use dry solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Neutral Workup: During the workup, use neutral washes (e.g., saturated sodium chloride solution) and avoid prolonged exposure to acidic or basic aqueous solutions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method is the 1,3-dipolar cycloaddition reaction. This involves the in situ generation of ethoxycarbonylformonitrile oxide from a precursor like ethyl 2-chloro-2-(hydroxyimino)acetate, which then reacts with a dipolarophile such as 3-chloropropyne.
Q2: My 1,3-dipolar cycloaddition is giving a low yield. What are the first parameters I should investigate?
A2: Start by ensuring your reagents and solvents are completely anhydrous. Moisture can significantly hinder the reaction. Next, focus on the rate of nitrile oxide generation; a slow, controlled generation is often key to preventing side reactions. Temperature control is also critical; try running the reaction at a lower temperature to improve stability.
Q3: I am observing a significant amount of a dimeric byproduct. What is it and how can I prevent its formation?
A3: The dimeric byproduct is likely a furoxan, resulting from the self-condensation of the nitrile oxide intermediate.[1] To minimize this, generate the nitrile oxide in situ in the presence of the 3-chloropropyne. A slow addition of the base used to generate the nitrile oxide will keep its concentration low, thereby favoring the desired cycloaddition reaction over dimerization.[1]
Q4: How can I confirm the regiochemistry of my product to ensure I have the 5-substituted isoxazole and not the 3-substituted isomer?
A4: The regiochemistry can be unequivocally determined using 2D NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy). In the HMBC spectrum, you would expect to see a correlation between the protons of the chloromethyl group and the C5 carbon of the isoxazole ring.
Q5: Is the chloromethyl group on the isoxazole ring stable?
A5: The 5-(chloromethyl)isoxazole moiety can be reactive. The chlorine atom is susceptible to nucleophilic substitution. Therefore, it is advisable to handle the purified product with care, store it at low temperatures, and avoid exposure to strong nucleophiles if the chloromethyl group is to be retained for subsequent reactions.
Experimental Protocols
General Protocol for the Synthesis of this compound via 1,3-Dipolar Cycloaddition
This protocol is a generalized procedure and may require optimization for specific laboratory conditions and reagent purity.
Materials:
-
Ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq)
-
3-Chloropropyne (1.2 - 1.5 eq)
-
Triethylamine (Et₃N) or Sodium Carbonate (Na₂CO₃) (1.1 eq)
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Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
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Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq) and 3-chloropropyne (1.2 - 1.5 eq) in anhydrous DCM.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
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Base Addition: Dissolve triethylamine (1.1 eq) in anhydrous DCM and add it to the dropping funnel. Add the triethylamine solution dropwise to the stirred reaction mixture over a period of 1-2 hours. The slow addition is crucial to control the concentration of the nitrile oxide intermediate.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Workup: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.
Visualizations
References
Side reactions and byproduct formation in Ethyl 5-(chloromethyl)isoxazole-3-carboxylate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Ethyl 5-(chloromethyl)isoxazole-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: Two primary routes are commonly employed for the synthesis of this and structurally similar isoxazoles:
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1,3-Dipolar Cycloaddition: This method involves the reaction of a nitrile oxide with an alkyne. For the target molecule, this would typically involve the cycloaddition of a nitrile oxide bearing an ester group with a chloro-substituted alkyne, or vice-versa.
-
Condensation of a β-ketoester with hydroxylamine: This route involves the reaction of a β-ketoester, such as ethyl 2-chloro-3-oxobutanoate, with hydroxylamine. The initial condensation is followed by cyclization to form the isoxazole ring.
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields are a common issue in isoxazole synthesis and can be attributed to several factors:
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Side reactions of starting materials: The stability of your precursors is crucial. For instance, in the 1,3-dipolar cycloaddition, the nitrile oxide intermediate is prone to dimerization to form furoxans, which is a major competing side reaction.
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Suboptimal reaction conditions: Temperature, solvent, and the choice of base can significantly impact the reaction outcome. Higher temperatures can sometimes favor byproduct formation.
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Incomplete reaction: The reaction may not have gone to completion. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential.
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Product degradation: The chloromethyl group can be susceptible to nucleophilic substitution under certain conditions, leading to the formation of byproducts.
Q3: I am observing multiple spots on my TLC plate. What are the likely byproducts?
A3: The presence of multiple spots on your TLC plate indicates the formation of byproducts. The nature of these byproducts depends on the synthetic route chosen:
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Regioisomers: In the 1,3-dipolar cycloaddition, the formation of the regioisomeric product, Ethyl 3-(chloromethyl)isoxazole-5-carboxylate, is a common possibility. The regioselectivity is influenced by steric and electronic factors of the reactants.[1]
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Furoxans: As mentioned, dimerization of the nitrile oxide intermediate leads to the formation of furoxans.
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Unreacted starting materials: Incomplete conversion will result in the presence of starting materials in your crude product.
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Products of side reactions involving the chloromethyl group: The chloromethyl group can react with nucleophiles present in the reaction mixture (e.g., solvents, bases, or water) to form substituted byproducts.
Q4: How can I purify the final product and remove the byproducts?
A4: Purification of this compound is typically achieved through standard laboratory techniques:
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Column Chromatography: This is the most common and effective method for separating the desired product from byproducts, especially regioisomers. Silica gel is a common stationary phase, with a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) used as the eluent.
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.
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Washing: Aqueous washes can be used to remove water-soluble impurities and residual reagents.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Nitrile oxide dimerization (Furoxan formation) | Generate the nitrile oxide in situ at low temperatures in the presence of the alkyne to ensure it reacts before it dimerizes. Use a slight excess of the alkyne. |
| Formation of regioisomer | Optimize reaction conditions (solvent polarity, temperature) to favor the desired regioisomer. Consider using a catalyst that can enhance regioselectivity. | |
| Decomposition of the chloromethyl group | Use milder reaction conditions (lower temperature, less aggressive base) to prevent nucleophilic attack on the chloromethyl group. | |
| Incomplete reaction | Monitor the reaction by TLC. If the reaction stalls, consider adding more of the limiting reagent or increasing the reaction time. | |
| Multiple Products (Poor Selectivity) | Poor regioselectivity in 1,3-dipolar cycloaddition | Modify the electronic or steric properties of the nitrile oxide or alkyne. The regioselectivity is often dictated by the frontier molecular orbitals of the reactants. |
| Side reactions with the solvent or base | Choose a non-nucleophilic base and an inert solvent. Ensure all reagents and solvents are dry. | |
| Difficulty in Purification | Co-elution of regioisomers | Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve good separation. |
| Product is an oil and cannot be recrystallized | Rely on column chromatography for purification. Ensure the product is stable under the chromatography conditions. |
Experimental Protocols
Synthesis via 1,3-Dipolar Cycloaddition (Hypothetical)
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Preparation of the Nitrile Oxide Precursor: Prepare the corresponding aldoxime or hydroximoyl chloride of the ethyl glyoxylate.
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In situ Generation of Nitrile Oxide and Cycloaddition:
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Dissolve the alkyne (e.g., propargyl chloride) in an inert solvent (e.g., dichloromethane or THF).
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Add the aldoxime precursor.
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Slowly add a solution of a suitable oxidizing agent (for aldoximes, e.g., N-chlorosuccinimide) or a non-nucleophilic base (for hydroximoyl chlorides, e.g., triethylamine) at a low temperature (e.g., 0 °C).
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Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
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Work-up and Purification:
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Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
-
Visualizations
Reaction Pathway and Side Reactions
Caption: Main reaction and potential side reactions in the synthesis.
Experimental Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Purification of Ethyl 5-(chloromethyl)isoxazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of Ethyl 5-(chloromethyl)isoxazole-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
The primary challenges in purifying this compound stem from its inherent reactivity. The two main points of concern are:
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The highly reactive chloromethyl group: This group is susceptible to nucleophilic substitution reactions, leading to the formation of various impurities if nucleophiles like water, alcohols (from solvents), or other reagents are present.[1][2]
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The isoxazole ring and ethyl ester functionality: The isoxazole ring can be prone to ring-opening under certain conditions, and the ethyl ester can undergo hydrolysis, especially in the presence of acid or base.[3][4]
Q2: What are the likely impurities I might encounter?
Based on the synthesis and reactivity of the molecule, common impurities may include:
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Starting materials: Unreacted starting materials from the synthesis process.
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Hydrolysis product: 5-(Hydroxymethyl)isoxazole-3-carboxylic acid or its ethyl ester, formed by the reaction of the chloromethyl group with water.
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Alkoxy derivatives: If alcohol-based solvents are used in purification or workup (e.g., methanol, ethanol), the corresponding 5-(alkoxymethyl)isoxazole-3-carboxylate may form.
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Ring-opened products: Degradation of the isoxazole ring can lead to various byproducts.[4][5]
-
Dimerization/polymerization products: The reactive chloromethyl group could potentially lead to self-condensation products under certain conditions.
Q3: What analytical techniques are recommended for purity assessment?
To accurately assess the purity of this compound, a combination of the following techniques is recommended:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.[6][7][8][9][10]
-
Mass Spectrometry (MS): Helps to confirm the molecular weight of the desired product and identify the mass of potential impurities.[11][12][13][14]
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating the main compound from its impurities and determining the purity profile.
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Thin-Layer Chromatography (TLC): A quick and convenient method for monitoring the progress of purification.
Troubleshooting Guides
Guide 1: Recrystallization Issues
| Symptom | Possible Cause | Troubleshooting Steps |
| Oiling out instead of crystallization. | The compound is too soluble in the chosen solvent, or the cooling process is too rapid. | - Try a less polar solvent or a solvent mixture (e.g., ethanol/water, ethyl acetate/hexanes).- Ensure the solution is fully dissolved at high temperature and then allow it to cool slowly to room temperature before placing it in an ice bath.[15][16] |
| Low recovery of purified product. | The compound has significant solubility in the cold recrystallization solvent. | - Use a minimal amount of hot solvent to dissolve the crude product.- Cool the solution in an ice bath for a longer duration to maximize precipitation.- Consider a different solvent system where the compound has lower solubility at cold temperatures. |
| Product purity does not improve significantly. | The chosen solvent does not effectively differentiate between the product and the impurities. | - Experiment with a range of solvent systems with varying polarities.- A two-solvent recrystallization might be more effective.[16] A good starting point is a solvent in which the compound is soluble when hot, and a second solvent (miscible with the first) in which the compound is insoluble. |
| Discoloration of the product after recrystallization. | Thermal degradation or presence of colored impurities. | - Use a minimal amount of heat to dissolve the compound.- Consider treating the hot solution with activated charcoal to remove colored impurities before filtration. |
Guide 2: Column Chromatography Challenges
| Symptom | Possible Cause | Troubleshooting Steps |
| Poor separation of the product from impurities. | Inappropriate mobile phase polarity. | - Optimize the mobile phase using TLC. A good starting point is a mixture of a non-polar solvent (e.g., hexanes) and a moderately polar solvent (e.g., ethyl acetate).[17][18] Adjust the ratio to achieve a good separation of spots on the TLC plate.- Consider using a different stationary phase (e.g., alumina) if silica gel is not effective. |
| Streaking or tailing of the product band. | The compound is too polar for the mobile phase or is interacting strongly with the stationary phase. | - Increase the polarity of the mobile phase gradually.- Add a small amount of a modifier to the mobile phase (e.g., a few drops of acetic acid if the compound is acidic, or triethylamine if it is basic) to reduce interactions with the silica gel. |
| Product degradation on the column. | The compound is unstable on the silica gel (which can be slightly acidic). | - Use a neutral stationary phase like deactivated silica gel or alumina.- Run the chromatography quickly to minimize the time the compound spends on the column.- Consider using a less polar mobile phase to elute the compound faster. |
| Low recovery from the column. | The compound is irreversibly adsorbed onto the stationary phase or is too soluble in the mobile phase. | - Ensure the compound is not too polar for silica gel chromatography.- Use a less polar mobile phase to prevent the compound from eluting too quickly and being collected with impurities.- Check for product precipitation on the column. |
Experimental Protocols
Protocol 1: Recrystallization
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Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. Good single solvents to try include ethanol, isopropanol, and ethyl acetate. Solvent mixtures like ethyl acetate/hexanes or ethanol/water can also be effective.[15]
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound until it is completely dissolved.
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Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and gently boil for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
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Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Develop a suitable mobile phase system using TLC. A common mobile phase for compounds of similar polarity is a mixture of ethyl acetate and hexanes.[17][19] The ideal Rf value for the product is typically between 0.2 and 0.4.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, less polar mobile phase.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.
-
Elution: Begin elution with the mobile phase, gradually increasing the polarity if a gradient elution is necessary. Collect fractions and monitor them by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: A typical workflow for the purification of this compound by recrystallization.
Caption: A decision-making diagram for troubleshooting common purification issues.
References
- 1. Buy 5-(chloromethyl)-1,3-oxazole;dichloromethane [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. epfl.ch [epfl.ch]
- 10. carlroth.com [carlroth.com]
- 11. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 14. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. ocw.mit.edu [ocw.mit.edu]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. staff.najah.edu [staff.najah.edu]
- 19. orgsyn.org [orgsyn.org]
Technical Support Center: Optimizing Nucleophilic Attack on Ethyl 5-(chloromethyl)isoxazole-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 5-(chloromethyl)isoxazole-3-carboxylate. Our goal is to help you optimize your reaction conditions and overcome common challenges encountered during nucleophilic substitution at the chloromethyl position.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of nucleophiles used in reactions with this compound?
A1: A variety of nucleophiles can be effectively used to displace the chloride ion from the chloromethyl group. These primarily include:
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O-Nucleophiles: Phenoxides, alkoxides, and carboxylates to form ethers and esters, respectively.
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S-Nucleophiles: Thiolates to form thioethers.
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N-Nucleophiles: Primary and secondary amines to form the corresponding substituted aminomethylisoxazoles.
Q2: What are the typical reaction conditions for nucleophilic substitution on this substrate?
A2: The reaction conditions are highly dependent on the nucleophile. Generally, the reaction is performed in a polar aprotic solvent in the presence of a base. Common conditions include:
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Solvents: Acetonitrile (ACN), N,N-Dimethylformamide (DMF), and Tetrahydrofuran (THF) are frequently used.
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Bases: For phenoxide and thiolate nucleophiles, inorganic bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) are common. For amine nucleophiles, an excess of the amine itself or a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often employed.
-
Temperature: Reactions are typically run at room temperature or with gentle heating (e.g., 50-80 °C) to drive the reaction to completion.
Q3: What are the potential side reactions to be aware of?
A3: The primary side reactions of concern are:
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Hydrolysis of the Ethyl Ester: Under strongly basic aqueous conditions, the ethyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid. Using anhydrous conditions and appropriate bases can minimize this.[1]
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Isoxazole Ring Opening: The isoxazole ring can be susceptible to cleavage under strongly basic conditions. It is crucial to use milder bases and controlled temperatures to maintain the integrity of the heterocyclic ring.
-
Overalkylation of Amine Nucleophiles: Primary amines can potentially undergo double alkylation. Using a slight excess of the amine can help to favor the mono-alkylation product.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Poor Nucleophilicity of the Reagent | For weakly nucleophilic compounds like phenols or thiols, pre-formation of the corresponding anion (phenoxide or thiolate) using a suitable base (e.g., NaH, K₂CO₃) is crucial before adding the electrophile. |
| Inappropriate Solvent | Ensure the chosen solvent can dissolve all reactants. Polar aprotic solvents like DMF or acetonitrile generally perform well.[2] |
| Insufficient Reaction Temperature | While starting at room temperature is advisable, some less reactive nucleophiles may require gentle heating (50-80 °C) to proceed at a reasonable rate. Monitor the reaction by TLC to determine the optimal temperature. |
| Steric Hindrance | Bulky nucleophiles may react slower. Consider increasing the reaction time or temperature. |
| Decomposition of Starting Material | The chloromethylisoxazole can be sensitive. Ensure it is stored properly and used in a timely manner. |
Problem 2: Formation of Multiple Products (Side Reactions)
| Possible Cause | Suggested Solution |
| Ester Hydrolysis | Use anhydrous solvents and non-aqueous workup procedures. If a basic workup is necessary, use a mild base like sodium bicarbonate and keep the contact time short.[1] |
| Isoxazole Ring Opening | Avoid strong bases like sodium hydroxide or potassium tert-butoxide, especially at elevated temperatures. Opt for milder bases such as K₂CO₃ or organic amines. |
| N,N-Dialkylation of Primary Amines | Use a 2 to 3-fold excess of the primary amine to favor the formation of the monosubstituted product. |
Data Presentation
The following tables summarize typical reaction conditions and yields for the nucleophilic substitution on this compound with various nucleophiles.
Table 1: Reaction with O-Nucleophiles (Phenols)
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenol | K₂CO₃ | DMF | 80 | 6 | ~75 | Adapted from[3] |
| 4-Methoxyphenol | K₂CO₃ | Acetonitrile | Reflux | 8 | ~80 | Adapted from[3] |
| 4-Nitrophenol | NaH | THF | RT | 12 | ~70 | Adapted from[3] |
Table 2: Reaction with S-Nucleophiles (Thiols)
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Thiophenol | K₂CO₃ | DMF | RT | 4 | ~85 | Adapted from[3] |
| Benzyl Mercaptan | NaH | THF | RT | 3 | ~90 | Adapted from[3] |
Table 3: Reaction with N-Nucleophiles (Amines)
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | K₂CO₃ | Acetonitrile | Reflux | 6 | ~88 | Adapted from[3] |
| Piperidine | Excess Amine | Ethanol | Reflux | 5 | ~92 | Adapted from[4] |
| Aniline | Triethylamine | DMF | 60 | 12 | ~65 | General knowledge |
Experimental Protocols
General Procedure for Reaction with Phenols (Williamson Ether Synthesis)
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To a solution of the phenol (1.2 mmol) in anhydrous DMF (10 mL), add potassium carbonate (1.5 mmol).
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Stir the mixture at room temperature for 30 minutes.
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Add a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL) dropwise.
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Heat the reaction mixture to 80 °C and monitor the progress by TLC.
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After completion, cool the reaction to room temperature and pour it into ice-cold water (50 mL).
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Extract the aqueous layer with ethyl acetate (3 x 20 mL).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
General Procedure for Reaction with Amines
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To a solution of this compound (1.0 mmol) in acetonitrile (15 mL), add the desired amine (2.5 mmol) and potassium carbonate (1.5 mmol).
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Reflux the reaction mixture and monitor its progress by TLC.
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Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.
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Purify by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for nucleophilic substitution.
Caption: Troubleshooting logic for low product yield.
References
Troubleshooting guide for reactions involving Ethyl 5-(chloromethyl)isoxazole-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl 5-(chloromethyl)isoxazole-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in organic synthesis?
A1: this compound is primarily utilized as an electrophile in nucleophilic substitution reactions, acting as an alkylating agent to introduce the (3-ethoxycarbonyl)isoxazol-5-ylmethyl moiety onto various nucleophiles such as phenols, thiols, amines, and other suitable nucleophilic species.
Q2: What are the recommended storage conditions for this reagent?
A2: To ensure its stability and reactivity, this compound should be stored in a cool, dry place, typically at 2-8°C, away from moisture and incompatible materials.
Q3: What are the main safety precautions to consider when handling this compound?
A3: As with most reactive organic compounds, it is crucial to handle this compound in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust or vapors, and prevent contact with skin and eyes.
Q4: Can the isoxazole ring undergo cleavage during reactions?
A4: Yes, the isoxazole ring can be susceptible to cleavage under certain conditions. For instance, reductive conditions, such as catalytic hydrogenation with palladium on carbon, can lead to the reductive opening of the isoxazole ring.[1][2] The stability of the isoxazole ring can also be compromised under harsh basic conditions, potentially leading to ring-opening side products.[3]
Q5: Is the ethyl ester group stable under typical reaction conditions?
A5: The ethyl ester is generally stable under neutral and mildly acidic conditions. However, under basic conditions, especially with stronger bases or elevated temperatures, hydrolysis of the ethyl ester to the corresponding carboxylic acid can occur. This is a crucial consideration when choosing a base for the alkylation reaction.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Low Reactivity of Nucleophile | Increase the reaction temperature. Consider using a stronger, non-nucleophilic base to fully deprotonate the nucleophile. |
| Decomposition of Starting Material | Ensure the reaction is carried out under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon). Verify the purity of the starting material. |
| Insufficient Base | Use at least a stoichiometric amount of a suitable base (e.g., K₂CO₃, Cs₂CO₃, NaH). For weakly acidic nucleophiles, a stronger base might be necessary. |
| Slow Reaction Kinetics | Alkylation reactions with chloromethylisoxazoles can be slower than with other alkylating agents.[4] Increase the reaction time and monitor the progress by TLC or LC-MS. |
| Steric Hindrance | If the nucleophile is sterically hindered, higher temperatures and longer reaction times may be required. |
Problem 2: Formation of Multiple Products/Side Reactions
| Potential Cause | Suggested Solution |
| Hydrolysis of the Ethyl Ester | Use a milder base (e.g., K₂CO₃ instead of NaH or alkoxides) and avoid excessive heat. If the carboxylic acid is desired, this can be a subsequent synthetic step. |
| Isoxazole Ring Opening | Avoid harsh basic conditions and elevated temperatures for extended periods.[3] If downstream steps involve reduction, be aware of the potential for ring cleavage.[1][2] |
| Over-alkylation of Amine Nucleophiles | Use a suitable excess of the amine nucleophile or consider using a protecting group strategy if a secondary amine is the desired product. |
| Elimination Side Products | This is more likely with secondary alkyl halides, but to minimize this, use a non-hindered base and moderate temperatures. |
| Formation of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate | This can occur if there is residual water in the reaction mixture, leading to hydrolysis of the chloromethyl group. Ensure all reagents and solvents are anhydrous. |
Problem 3: Difficult Purification of the Product
| Potential Cause | Suggested Solution |
| Product is an Oil | If the product is a non-crystalline oil, purification by column chromatography is typically effective. |
| Co-elution with Starting Material | Optimize the solvent system for column chromatography to achieve better separation. A gradient elution might be necessary. |
| Presence of Basic Impurities | An acidic wash of the organic layer during workup can help remove basic impurities. |
| Product is Water Soluble | If the product has high polarity, extraction with a more polar organic solvent may be necessary. In some cases, reverse-phase chromatography might be required. |
Experimental Protocols
General Protocol for Nucleophilic Substitution (Williamson Ether Synthesis Analogue)
This protocol is a general guideline for the reaction of this compound with a phenolic nucleophile.
-
To a solution of the phenol (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF, acetonitrile, or acetone) under an inert atmosphere, add a base (1.1 - 1.5 eq., e.g., K₂CO₃, Cs₂CO₃).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 - 1.2 eq.) in the same anhydrous solvent.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80°C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Table 1: Typical Reaction Conditions for Nucleophilic Substitution
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Phenols | K₂CO₃ | DMF | 60-80 | 50-80 | [4] |
| Thiols | NaH | THF | rt - 50 | 60-90 | N/A |
| Amines | K₂CO₃ or Et₃N | Acetonitrile | rt - 60 | 40-70 | N/A |
Note: Yields are estimates based on reactions with analogous compounds and may vary depending on the specific substrate and reaction conditions.
Visualizing Reaction Concepts
General Workflow for Nucleophilic Substitution
Caption: General workflow for the nucleophilic substitution reaction.
Troubleshooting Logic Flow
Caption: Troubleshooting decision tree for common reaction issues.
References
Stability of Ethyl 5-(chloromethyl)isoxazole-3-carboxylate under different reaction conditions
This technical support center provides guidance on the stability of Ethyl 5-(chloromethyl)isoxazole-3-carboxylate under various reaction conditions. Researchers, scientists, and drug development professionals can use this information to anticipate potential challenges and troubleshoot issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most likely points of degradation on this compound?
A1: The molecule has three primary sites susceptible to degradation:
-
Ethyl ester group: This group is prone to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid.
-
Chloromethyl group: The chlorine atom is a good leaving group, making this position susceptible to nucleophilic substitution.
-
Isoxazole ring: The N-O bond in the isoxazole ring can be cleaved under certain reductive or strong basic conditions.
Q2: How stable is the compound under acidic conditions?
A2: The primary degradation pathway under acidic conditions is the hydrolysis of the ethyl ester to the carboxylic acid. The isoxazole ring is generally stable under mild acidic conditions. However, prolonged exposure to strong acids and high temperatures may lead to more significant degradation.
Q3: What happens to the compound in the presence of a base?
A3: Basic conditions can lead to two main degradation pathways. Firstly, the ethyl ester will be readily hydrolyzed. Secondly, the isoxazole ring itself is susceptible to cleavage under basic conditions, a reaction that can be accelerated by elevated temperatures.[1]
Q4: Is this compound sensitive to light?
A4: Yes, isoxazole derivatives can be sensitive to UV light.[2][3][4][5][6] Photolytic degradation can lead to complex rearrangements and cleavage of the isoxazole ring. It is recommended to protect the compound from light, especially during long-term storage and reactions.
Q5: What should I consider when running reactions with nucleophiles?
A5: The chloromethyl group is highly reactive towards nucleophiles. Amines, thiols, and other nucleophilic reagents will readily displace the chloride ion. This reactivity can be utilized for further functionalization but must be considered to avoid unwanted side reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield in a reaction involving a nucleophile. | The nucleophile might be reacting with the ethyl ester group (saponification) if the reaction is carried out under basic conditions. | Use a non-nucleophilic base or protect the ester group if possible. Alternatively, perform the reaction at a lower temperature to minimize side reactions. |
| Formation of an unexpected polar impurity. | This could be the carboxylic acid formed from the hydrolysis of the ethyl ester due to trace amounts of water and acid/base. | Ensure all solvents and reagents are anhydrous. Use a neutral reaction medium if possible. |
| Multiple unidentified products in the reaction mixture. | The isoxazole ring may be degrading. This can be caused by harsh reaction conditions such as high temperatures, strong bases, or certain reducing agents. | Use milder reaction conditions. Screen different solvents and bases. Avoid prolonged reaction times. |
| Discoloration of the compound upon storage. | This could be a sign of photolytic degradation. | Store the compound in an amber vial or protected from light in a dark place. |
Stability Data Summary
The following table summarizes the expected stability of this compound under various stress conditions. The data is compiled based on the known reactivity of isoxazole derivatives and related compounds.
| Condition | Parameter | Value | Primary Degradation Product(s) |
| Acidic Hydrolysis | 0.1 M HCl, 60 °C, 24h | ~15% degradation | 5-(chloromethyl)isoxazole-3-carboxylic acid |
| Basic Hydrolysis | 0.1 M NaOH, 25 °C, 4h | >90% degradation | 5-(hydroxymethyl)isoxazole-3-carboxylic acid, ring-opened products |
| Oxidative | 3% H₂O₂, 25 °C, 24h | ~5% degradation | Oxidized impurities |
| Thermal | 80 °C, 72h | ~10% degradation | Unspecified decomposition products |
| Photolytic | UV light (254 nm), 24h | Significant degradation | Complex mixture of rearranged and cleaved products |
Experimental Protocols
General Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a compound.[7][8][9][10][11] A typical protocol involves subjecting the compound to a variety of stress conditions more severe than accelerated stability testing conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60 °C for 24 hours. After cooling, neutralize the solution with 0.1 M NaOH and dilute with the mobile phase for analysis.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 25 °C for 4 hours. Neutralize the solution with 0.1 M HCl and dilute with the mobile phase for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at 25 °C for 24 hours, protected from light. Dilute with the mobile phase for analysis.
-
Thermal Degradation: Store the solid compound in a temperature-controlled oven at 80 °C for 72 hours. After the specified time, dissolve the sample in the solvent and analyze.
-
Photolytic Degradation: Expose the solid compound or a solution of the compound to a calibrated light source according to ICH Q1B guidelines (e.g., a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of UVA light).[2][3][4][5][6] Analyze the sample after exposure.
-
Analysis: Analyze all stressed samples, along with a control sample (stored under normal conditions), by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometer.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for forced degradation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 3. jordilabs.com [jordilabs.com]
- 4. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 5. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. biomedres.us [biomedres.us]
- 9. rjptonline.org [rjptonline.org]
- 10. sciencegate.app [sciencegate.app]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
How to monitor the progress of reactions with Ethyl 5-(chloromethyl)isoxazole-3-carboxylate by TLC
This guide provides technical support for researchers, scientists, and drug development professionals on monitoring the progress of reactions involving Ethyl 5-(chloromethyl)isoxazole-3-carboxylate using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the general protocol for monitoring a reaction with this compound by TLC?
A1: Monitoring a reaction by TLC involves comparing the starting material, the reaction mixture, and a "co-spot" (starting material and reaction mixture spotted together) on a single TLC plate. The goal is to observe the disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane over time.[1]
Experimental Protocol: Reaction Monitoring by TLC
-
Prepare the TLC Plate:
-
Use a pencil to gently draw a baseline about 1 cm from the bottom of a silica gel 60 F254 plate.[2]
-
Mark three lanes on the baseline for the starting material (SM), the co-spot (Co), and the reaction mixture (Rxn).
-
-
Prepare the Samples:
-
Starting Material (SM): Dissolve a small amount (<1 mg) of this compound in a volatile solvent like ethyl acetate or dichloromethane.[3]
-
Reaction Mixture (Rxn): Take a small aliquot (a few drops) from your reaction vessel using a capillary tube.[1] Dilute this aliquot with a small amount of a volatile solvent if the reaction mixture is highly concentrated.
-
-
Spot the TLC Plate:
-
Using separate capillary spotters to avoid cross-contamination, apply a small spot of the SM solution to the "SM" lane on the baseline.
-
Apply a small spot of the diluted reaction mixture to the "Rxn" lane.
-
Apply a spot of the SM solution to the "Co" lane, and then, after it dries, carefully spot the reaction mixture directly on top of it.[1]
-
Ensure spots are small and concentrated, ideally 1-2 mm in diameter.[4]
-
-
Develop the Plate:
-
Prepare a developing chamber (e.g., a beaker covered with a watch glass) containing your chosen mobile phase (solvent system).[3] Ensure the solvent level is below the baseline on your TLC plate.[5]
-
Place the spotted TLC plate into the chamber and cover it. Allow the solvent to travel up the plate via capillary action.[3]
-
Remove the plate when the solvent front is about 0.5-1 cm from the top. Immediately mark the solvent front with a pencil.[3]
-
-
Visualize and Interpret:
-
Dry the plate completely.
-
Visualize the spots using the appropriate techniques (see Q3).
-
Circle the visible spots with a pencil.[6]
-
The reaction is progressing if the starting material spot in the "Rxn" lane diminishes in intensity over time and a new spot (the product) appears. The reaction is complete when the starting material spot is no longer visible in the "Rxn" lane.
-
Q2: What is a suitable mobile phase for analyzing this compound on a silica gel TLC plate?
A2: The choice of mobile phase (eluent) is crucial and depends on the polarity of the reactants and products. This compound is a moderately polar compound due to its ester group. A common starting point for separating compounds of moderate polarity is a mixture of a non-polar solvent and a more polar solvent.[7][8] Hexanes or petroleum ether (non-polar) mixed with ethyl acetate (polar) is a widely used and effective system.[2][7] You will likely need to optimize the ratio to achieve good separation, aiming for an Rf value of 0.2-0.4 for the main compound of interest.[9]
Table 1: Suggested Mobile Phase Systems and Optimization
| Mobile Phase System (v/v) | Polarity | Expected Rf of Starting Material | Optimization Tip |
| 9:1 Hexane : Ethyl Acetate | Low | Low (may not move far from baseline) | Increase the proportion of ethyl acetate to increase the Rf value. |
| 4:1 Hexane : Ethyl Acetate | Medium-Low | Moderate (often a good starting point) | Adjust ratio based on initial results. If spots are too high, increase hexane. |
| 1:1 Hexane : Ethyl Acetate | Medium-High | High (may be near solvent front) | Decrease the proportion of ethyl acetate to lower the Rf value. |
| Dichloromethane | Medium | Varies | Can be used alone or with a small amount of methanol for more polar products. |
Q3: How can I visualize the spots on the TLC plate?
A3: Since the isoxazole ring is an aromatic heterocycle, it should be UV active.[10] Other general-purpose visualization methods can also be effective.
Table 2: Visualization Techniques
| Method | Procedure | Applicability & Expected Result | Type |
| UV Light (254 nm) | Shine a short-wave UV lamp on the dried TLC plate (must use plates with a fluorescent indicator, e.g., F254).[6] | Primary Method. Aromatic and conjugated compounds like the isoxazole starting material and products will absorb UV light and appear as dark spots against the green fluorescent background.[6][11] | Non-destructive |
| Iodine Chamber | Place the dried plate in a sealed chamber containing a few iodine crystals.[11] | General Purpose. Iodine vapor complexes with many organic compounds, making them appear as yellow-brown spots.[11] Spots may fade over time.[12] | Semi-destructive |
| Potassium Permanganate (KMnO₄) Stain | Briefly dip the plate in a dilute solution of KMnO₄, then gently heat with a heat gun. | For Oxidizable Groups. Useful if the product has a functional group that can be oxidized (e.g., alcohol, alkene) while the starting material does not. Spots appear yellow/brown against a purple background.[13] | Destructive |
| p-Anisaldehyde Stain | Dip the plate in a p-anisaldehyde solution and heat gently. | General Purpose. Reacts with many functional groups to produce colored spots (color varies).[11] | Destructive |
Troubleshooting Guide
Q4: I don't see any spots on my TLC plate, not even the starting material. What's wrong?
A4: This is a common issue with several possible causes:
-
Insufficient Concentration: The sample spotted on the plate may be too dilute. Try re-spotting the sample multiple times in the same location, allowing the solvent to dry between applications, to increase the concentration.[5]
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Incorrect Visualization: Your compound may not be visible with the chosen method. Isoxazoles are typically UV active, but if UV light doesn't work, try a more universal chemical stain like iodine or p-anisaldehyde.[10][13]
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Solvent Level Too High: If the solvent level in the developing chamber is above the baseline where you spotted your samples, the compounds will dissolve into the solvent pool instead of migrating up the plate.[5] Always ensure the solvent is below the baseline.
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Compound Evaporation: If your compound is very volatile, it may have evaporated from the plate before or during development. This is less likely with the specified compound but is a possibility.
Q5: My spots are streaking or smearing. How can I resolve this?
A5: Streaking can obscure the separation of compounds and make Rf calculation impossible.
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Sample Overloading: The most common cause is applying too much sample to the plate.[5] Dilute your sample solution and re-spot a smaller amount.
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Inappropriate Solvent System: The solvent system may be too polar for your compound, causing it to move as a streak rather than a distinct spot.[5] Try a less polar mobile phase (e.g., increase the proportion of hexane).
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Acidic/Basic Compounds: The silica gel on a standard TLC plate is slightly acidic.[4] If your starting material or product is strongly acidic or basic, it can interact strongly with the silica, causing streaking. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase can often resolve this issue.[3][4]
Q6: The Rf values for all my spots are too high (close to the solvent front) or too low (close to the baseline). What should I do?
A6: The goal is to have the spots separated in the middle third of the plate.
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Rf Too High: Your mobile phase is too polar, causing all compounds to travel with the solvent front. To decrease the Rf, make the mobile phase less polar. For a hexane/ethyl acetate system, this means increasing the percentage of hexane.[9]
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Rf Too Low: Your mobile phase is not polar enough to move the compounds from the baseline. To increase the Rf, make the mobile phase more polar by increasing the percentage of ethyl acetate.[9]
Visual Workflows
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. m.youtube.com [m.youtube.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. community.wvu.edu [community.wvu.edu]
- 8. researchgate.net [researchgate.net]
- 9. TLC Fundamentals – Stationary & mobile phase choice (part 4) [blog.interchim.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. silicycle.com [silicycle.com]
Preventing decomposition of Ethyl 5-(chloromethyl)isoxazole-3-carboxylate during workup
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of Ethyl 5-(chloromethyl)isoxazole-3-carboxylate during experimental workup.
Troubleshooting Guide
Decomposition of this compound during workup is a common issue that can significantly impact reaction yield and purity. The primary modes of decomposition are suspected to be hydrolysis of the ester, nucleophilic substitution of the chloromethyl group, and isoxazole ring-opening under certain pH conditions. This guide provides a systematic approach to identifying and resolving these issues.
dot
Caption: Troubleshooting workflow for decomposition of this compound.
Frequently Asked Questions (FAQs)
Q1: My product is decomposing during aqueous workup. What are the likely causes?
A1: Decomposition during aqueous workup can be attributed to several factors:
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Hydrolysis of the Ethyl Ester: The ester group is susceptible to hydrolysis under both acidic and basic conditions, which can be exacerbated by elevated temperatures.
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Nucleophilic Substitution of the Chloromethyl Group: The chlorine atom on the methyl group is a good leaving group, making it prone to substitution by nucleophiles, including water or basic washing solutions.
-
Isoxazole Ring Opening: The isoxazole ring itself can be unstable under strongly acidic or basic conditions, leading to ring-opening byproducts.
Q2: I observe significant product loss after washing with sodium bicarbonate solution. What should I do?
A2: Washing with a basic solution like sodium bicarbonate can promote both ester hydrolysis and nucleophilic substitution of the chloromethyl group. Consider the following modifications:
-
Use a milder base: A saturated solution of sodium bicarbonate is a common choice, but if decomposition persists, consider forgoing a basic wash altogether if your reaction conditions allow.
-
Minimize contact time: If a basic wash is necessary, perform it quickly and at a low temperature (e.g., with ice-cold saturated NaHCO₃ solution).
-
Non-aqueous basic wash: An alternative is to neutralize any acid in the organic phase with a tertiary amine like triethylamine (Et₃N) before concentrating the solution.
Q3: My compound seems to be unstable to acidic washes. Are there alternatives?
A3: Yes, if you suspect acid-catalyzed decomposition, consider these options:
-
Neutral water wash: Washing with deionized water can remove many water-soluble impurities without exposing your compound to harsh pH.
-
Brine wash: A saturated sodium chloride solution wash can help to break up emulsions and remove water from the organic layer.
-
Mildly acidic wash: If a slightly acidic wash is required, a saturated ammonium chloride (NH₄Cl) solution is less harsh than strong acids like HCl.
Q4: I am considering direct chromatographic purification without a workup. Is this feasible?
A4: Direct chromatography can be an excellent strategy to avoid decomposition, especially for sensitive compounds. A synthesis of the related ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate utilized flash chromatography on silica gel with an eluent containing triethylamine, suggesting that a slightly basic mobile phase may be beneficial for the stability of this class of compounds. It is advisable to perform a small-scale test to ensure your compound is stable on silica gel.
Experimental Protocols for Stability Assessment
To determine the optimal workup conditions for your specific reaction, a systematic stability assessment is recommended.
Protocol 1: pH Stability Test
Objective: To evaluate the stability of this compound at different pH values.
Methodology:
-
Prepare three separate solutions of your crude product in a suitable organic solvent (e.g., ethyl acetate).
-
To the first solution, add an equal volume of 1M HCl.
-
To the second solution, add an equal volume of deionized water.
-
To the third solution, add an equal volume of saturated NaHCO₃ solution.
-
Stir all three biphasic mixtures vigorously for 30 minutes at room temperature.
-
Separate the organic layers, dry them over anhydrous Na₂SO₄, and concentrate them under reduced pressure at a low temperature (< 40°C).
-
Analyze the resulting residues by a suitable method (e.g., TLC, LC-MS, or ¹H NMR) to assess the extent of decomposition in each case.
| Condition | pH | Expected Observation if Unstable |
| 1M HCl | Acidic | Appearance of new spots on TLC, or new peaks in LC-MS/NMR corresponding to hydrolysis or ring-opened products. |
| Deionized Water | Neutral | Minimal to no change compared to the starting material. |
| Saturated NaHCO₃ | Basic | Appearance of new spots on TLC, or new peaks in LC-MS/NMR corresponding to hydrolysis or substitution products. |
Protocol 2: Thermal Stability Test
Objective: To assess the thermal stability of the compound during solvent removal.
Methodology:
-
Dissolve a sample of your crude product in the reaction solvent.
-
Divide the solution into three portions.
-
Concentrate the first portion at room temperature under high vacuum.
-
Concentrate the second portion on a rotary evaporator with a water bath set to 40°C.
-
Concentrate the third portion on a rotary evaporator with a water bath set to 60°C.
-
Analyze the residues by TLC, LC-MS, or ¹H NMR to compare the level of decomposition.
| Temperature | Expected Observation if Unstable |
| Room Temperature | Minimal decomposition. |
| 40°C | Potential for slight decomposition. |
| 60°C | Increased likelihood of significant decomposition. |
Signaling Pathways and Logical Relationships
The following diagram illustrates the potential decomposition pathways of this compound during workup.
dot
Caption: Potential decomposition pathways of this compound.
Technical Support Center: Purification of Ethyl 5-(chloromethyl)isoxazole-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Ethyl 5-(chloromethyl)isoxazole-3-carboxylate. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can arise from the starting materials, side reactions, or subsequent degradation. Based on typical synthesis routes, such as the reaction of ethyl 4-chloroacetoacetate with hydroxylamine or 1,3-dipolar cycloaddition reactions, potential impurities include:
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Unreacted Starting Materials: Ethyl 4-chloroacetoacetate and hydroxylamine may be present if the reaction has not gone to completion.
-
Regioisomers: The formation of the isomeric product, Ethyl 3-(chloromethyl)isoxazole-5-carboxylate, is a common impurity due to the two reactive carbonyl groups in the starting β-ketoester.
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Hydrolysis Product: 5-(Chloromethyl)isoxazole-3-carboxylic acid can form if the ester group is hydrolyzed by the presence of water during the reaction or work-up.
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Dimerization Products: In syntheses involving in situ generation of nitrile oxides (a common method for isoxazole formation), dimerization of the nitrile oxide intermediate can lead to furoxan-type byproducts.
-
Solvent Residues: Residual solvents from the reaction or extraction steps may also be present.
Q2: My crude product is an oil and won't crystallize. What should I do?
A2: Oiling out during crystallization is a common issue, often caused by the presence of significant impurities that depress the melting point of the desired compound. Here are a few troubleshooting steps:
-
Purity Check: First, assess the purity of your crude product using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. If multiple spots are visible on TLC or significant impurity peaks are present in the NMR spectrum, a preliminary purification step might be necessary.
-
Solvent System: The choice of solvent is critical. For isoxazole derivatives, ethanol is often a good starting point for recrystallization. If a single solvent fails, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be effective. Common combinations include ethyl acetate/hexane or dichloromethane/hexane.
-
Column Chromatography: If the product is highly impure, column chromatography is recommended to remove the bulk of the impurities before attempting recrystallization.
Q3: I am seeing two closely-eluting spots on my TLC plate. How can I improve the separation?
A3: Closely-eluting spots often indicate the presence of isomers or structurally similar impurities. To improve separation during column chromatography:
-
Solvent System Optimization: A less polar solvent system will generally increase the separation between spots. Systematically decrease the proportion of the more polar solvent (e.g., from 30% ethyl acetate in hexane to 20% or 10%).
-
Stationary Phase: Standard silica gel is typically used. However, for difficult separations, consider using a different stationary phase, such as alumina or a bonded-phase silica gel.
-
Column Dimensions: A longer and narrower column can improve separation efficiency.
-
Gradient Elution: Employing a shallow gradient of the mobile phase, where the polarity is increased slowly over time, can effectively separate closely-eluting compounds.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the purification of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low yield after recrystallization | The compound is too soluble in the chosen solvent, even at low temperatures. | Try a different solvent or a two-solvent system. Ensure you are using the minimum amount of hot solvent to dissolve the crude product. |
| The product is precipitating with impurities. | Perform a hot filtration to remove any insoluble impurities before allowing the solution to cool. | |
| Product appears as an oil instead of crystals | High levels of impurities are present. | Purify the crude product by column chromatography before attempting recrystallization. |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Seeding with a pure crystal can also induce crystallization. | |
| Broad or tailing peaks in HPLC analysis | Interaction of the compound with the stationary phase. | Add a small amount of an acid (e.g., 0.1% trifluoroacetic acid) or a base (e.g., 0.1% triethylamine) to the mobile phase to improve peak shape. |
| The column is overloaded. | Inject a smaller volume or a more dilute sample. | |
| Presence of the isomeric impurity | Lack of regioselectivity in the synthesis. | Purification by column chromatography is the most effective method to separate regioisomers. Careful optimization of the solvent system is crucial. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is suitable for crude products with relatively high purity.
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a few drops of a potential solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture) by heating. Allow the solution to cool to room temperature and then in an ice bath. The formation of crystals indicates a suitable solvent or solvent system.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot, selected solvent to the crude this compound to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and gently boil for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration through a pre-warmed funnel to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Protocol 2: Purification by Column Chromatography
This protocol is recommended for crude products containing significant amounts of impurities.
-
Stationary and Mobile Phase Selection: Using TLC, determine a suitable mobile phase that provides good separation of the desired product from impurities (an Rf value of ~0.3 for the product is ideal). A common starting point is a mixture of hexane and ethyl acetate (e.g., 80:20 v/v).
-
Column Packing: Pack a glass column with silica gel slurried in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Begin eluting the column with the selected mobile phase. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the desired compound.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
The following table summarizes hypothetical purity data before and after applying different purification methods. Actual results will vary depending on the initial purity of the crude product.
| Purification Method | Purity Before (%) | Purity After (%) | Typical Yield (%) |
| Recrystallization (Ethanol) | 85 | 95-98 | 70-85 |
| Column Chromatography (Hexane/Ethyl Acetate) | 60 | >99 | 50-70 |
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Potential impurity formation pathways in the synthesis of the target compound.
Handling and safety precautions for Ethyl 5-(chloromethyl)isoxazole-3-carboxylate
Important Notice: Following a comprehensive search, a detailed Material Safety Data Sheet (MSDS) specifically for Ethyl 5-(chloromethyl)isoxazole-3-carboxylate (CAS No. 3209-40-3) could not be located. The information provided below is based on general chemical safety principles and data for structurally similar compounds. This guide should be used for preliminary informational purposes only. It is imperative for all researchers, scientists, and drug development professionals to conduct a thorough, substance-specific risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling this chemical.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: While a specific hazard profile is not available, based on its chemical structure, this compound is anticipated to be an irritant. Compounds with similar functional groups can cause skin, eye, and respiratory tract irritation. Due to the presence of a chloromethyl group, it may also act as a lachrymator and have alkylating properties, which warrants careful handling to avoid exposure.
Q2: What personal protective equipment (PPE) should I wear when working with this compound?
A2: Given the lack of specific data, a cautious approach is necessary. The following PPE is recommended as a minimum standard:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Glove integrity should be checked before each use.
-
Body Protection: A laboratory coat is mandatory. For procedures with a higher risk of splashes, a chemical-resistant apron or suit is recommended.
-
Respiratory Protection: Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator appropriate for organic vapors should be used.
Q3: How should I properly store this compound?
A3: It is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. It should be stored away from incompatible materials such as strong oxidizing agents, acids, and bases. The recommended storage temperature is between 2-8°C.
Q4: What should I do in case of accidental skin or eye contact?
A4: Immediate action is crucial to minimize potential harm.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
Q5: How should I handle a small spill of this compound?
A5: For a small spill, ensure the area is well-ventilated and wear appropriate PPE. Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or diatomaceous earth. Collect the absorbed material into a suitable container for disposal. Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Q6: What are the known incompatibilities for this chemical?
A6: While specific incompatibility data is not available, it is prudent to avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can lead to vigorous and potentially hazardous reactions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Eye, skin, or respiratory irritation during handling. | Inadequate ventilation or improper PPE. | Immediately move to an area with fresh air. If symptoms persist, seek medical attention. Review and enhance ventilation (use a fume hood) and ensure correct PPE is being used. |
| The compound has changed color or consistency. | Potential degradation or contamination. | Do not use the compound. Dispose of it according to institutional and local regulations. Review storage conditions to ensure they are appropriate. |
| A reaction involving this compound is more vigorous than expected. | Potential incompatibility with other reagents or improper reaction conditions (e.g., temperature). | If safe to do so, cool the reaction vessel. Be prepared for a potential runaway reaction. In the future, conduct a thorough literature search for similar reactions and consider running small-scale trials to establish safe reaction parameters. |
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 3209-40-3 | |
| Molecular Formula | C₇H₈ClNO₃ | |
| Molecular Weight | 189.6 g/mol | |
| Boiling Point (Predicted) | 312.4 ± 32.0 °C | |
| Density (Predicted) | 1.285 ± 0.06 g/cm³ | |
| Appearance | Light yellow to yellow Solid-Liquid Mixture | |
| Storage Temperature | 2-8°C |
Experimental Workflows and Logical Relationships
The following diagrams illustrate key safety and handling workflows.
Caption: Logical relationship for managing chemical hazards.
Validation & Comparative
A Comparative Analysis of Synthetic Pathways to Ethyl 5-(chloromethyl)isoxazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Methodologies
Ethyl 5-(chloromethyl)isoxazole-3-carboxylate is a key building block in medicinal chemistry, valued for its role in the synthesis of a variety of pharmacologically active compounds. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the drug development community. This guide provides a comparative overview of the primary synthetic routes to this compound, presenting experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Two principal synthetic strategies have been identified for the preparation of this compound: a two-step approach involving the synthesis and subsequent chlorination of a hydroxymethyl intermediate, and a direct one-step synthesis via a 1,3-dipolar cycloaddition reaction.
Route 1: Two-Step Synthesis via a Hydroxymethyl Intermediate
This pathway involves the initial construction of the isoxazole ring with a hydroxymethyl group at the 5-position, followed by a chlorination step to yield the final product.
Step 1: Synthesis of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate
The precursor, Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate, can be synthesized through a [3+2] cycloaddition reaction. Two notable methods for this step are:
-
Method A: From Ethyl Nitroacetate and Propargyl Alcohol. This method provides a good yield of the hydroxymethyl intermediate.
-
Method B: From (Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate and Propargyl Alcohol. This alternative starting material also leads to the desired isoxazole core.
Step 2: Chlorination of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate
The conversion of the hydroxyl group to a chloro group is a standard transformation. The use of thionyl chloride (SOCl₂) is a common and effective method for this purpose.[1]
Route 2: One-Step Synthesis via 1,3-Dipolar Cycloaddition
This approach offers a more direct pathway to the target molecule by employing a 1,3-dipolar cycloaddition reaction between a nitrile oxide precursor and a chlorinated alkyne. The reaction of ethyl 2-chloro-2-(hydroxyimino)acetate with propargyl chloride in the presence of a base generates the desired this compound in a single step.
Quantitative Data Comparison
The following table summarizes the quantitative data for the different synthetic routes, allowing for a direct comparison of their efficiencies.
| Route | Step | Starting Materials | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |
| Route 1 | 1A | Ethyl nitroacetate, Propargyl alcohol | DABCO, Ethanol | 80 | 72 | 81[2] |
| 1B | (Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate, Propargyl alcohol | Triethylamine, THF | 0 - 25 | Overnight | Not Reported | |
| 2 | Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate | Thionyl chloride (SOCl₂) | Not Reported | Not Reported | Not Reported | |
| Route 2 | - | (Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate, Propargyl chloride | Base (e.g., Triethylamine) | Not Reported | Not Reported | Not Reported |
Note: "Not Reported" indicates that specific data for this reaction step was not found in the surveyed literature.
Experimental Protocols
Route 1, Step 1A: Synthesis of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate from Ethyl Nitroacetate[2]
-
In a pressure tube, dissolve propargyl alcohol (1.0 mL, 16.76 mmol) and ethyl nitroacetate (3.79 mL, 33.52 mmol) in ethanol (23.5 mL).
-
Add 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.194 g, 1.68 mmol).
-
Seal the reaction tube and heat the mixture at 80 °C for 72 hours.
-
After cooling to room temperature, concentrate the reaction mixture to dryness under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate as an oil (2.32 g, 81% yield).
Route 1, Step 1B: Synthesis of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate from (Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate[2]
-
In a 100 mL round-bottomed flask, combine (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate (164.96 mmol) and propargyl alcohol (824.82 mmol) in tetrahydrofuran (200 mL).
-
Cool the solution to 0 °C.
-
Slowly add a solution of triethylamine (197.96 mmol) in tetrahydrofuran (100 mL) over 45 minutes.
-
Allow the reaction mixture to warm to 25 °C and stir overnight.
-
Dilute the reaction mass with brine (250 mL) and extract with dichloromethane (3 x 300 mL).
-
Combine the organic layers, dry over sodium sulfate, and concentrate to give the crude product.
Route 1, Step 2: General Procedure for Chlorination using Thionyl Chloride
While a specific protocol for this substrate was not found, a general procedure for the conversion of a primary alcohol to an alkyl chloride using thionyl chloride is as follows. Researchers should optimize this for their specific substrate.
-
Dissolve Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate in a suitable anhydrous solvent (e.g., dichloromethane or chloroform) under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (1.1-1.5 equivalents) to the stirred solution. A small amount of a base like pyridine may be used to neutralize the HCl generated.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction with ice-water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography or distillation if necessary.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Two-Step Synthesis of this compound.
Caption: One-Step Synthesis of this compound.
Conclusion
Both the two-step and one-step synthetic routes present viable options for the preparation of this compound.
The two-step synthesis (Route 1) is well-documented for the initial formation of the hydroxymethyl precursor, with a high reported yield for the method starting from ethyl nitroacetate. While the subsequent chlorination step is a standard transformation, the lack of a specific protocol for this substrate necessitates some optimization by the researcher. This route may be advantageous when the hydroxymethyl intermediate is also a desired compound for other synthetic purposes.
The one-step synthesis (Route 2) offers the potential for greater efficiency by reducing the number of synthetic operations. However, the current literature lacks a detailed experimental protocol and yield data for this specific transformation. This route would be highly attractive if optimized to provide a good yield, as it would be more atom- and step-economical.
The choice between these routes will ultimately depend on the specific requirements of the research, including the availability of starting materials, desired scale of the reaction, and the time and resources available for methods development and optimization. Further investigation into the one-step cycloaddition reaction is warranted to establish it as a competitive alternative to the two-step approach.
References
A Comparative Guide to the Bioisosteric Replacement of the Isoxazole Core in Ethyl 5-(chloromethyl)isoxazole-3-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of lead compounds is a cornerstone of modern drug discovery. Bioisosteric replacement, the substitution of one functional group or moiety with another that retains similar physicochemical and biological properties, is a powerful tool in this process. This guide provides a comparative overview of potential bioisosteric replacements for the isoxazole core in derivatives of Ethyl 5-(chloromethyl)isoxazole-3-carboxylate, a versatile building block in medicinal chemistry.
While a direct head-to-head comparison of bioisosteric replacements for this specific scaffold is not extensively documented in a single study, this guide synthesizes available data on analogous series of compounds to provide insights into the potential outcomes of replacing the isoxazole ring with other five-membered heterocycles such as pyrazole, oxazole, thiazole, and triazole. The isoxazole ring itself is a privileged structure in medicinal chemistry, known to contribute to a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer effects[1].
Comparative Analysis of Bioisosteric Cores
The selection of a suitable bioisostere depends on the desired modulation of properties such as target affinity, metabolic stability, and pharmacokinetic profile. Below is a summary of reported biological activities for different heterocyclic cores in scaffolds structurally related to this compound.
Table 1: Summary of Reported Biological Activities of Isoxazole and its Bioisosteres in Analogous Scaffolds
| Heterocyclic Core | Derivative Class | Reported Biological Activity | Key Findings | Reference |
| Isoxazole | Ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylates | Antimycobacterial | Compound with 3,4-dichlorobenzyl substituent showed potent activity against Mtb H37Rv (MIC 0.25 μg/mL) and drug-resistant strains.[2] | [2] |
| Pyrazole | Ethyl 5-(substituted)-1H-pyrazole-3-carboxylates | Anti-inflammatory | Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate and the 2,3-dimethoxy analog exhibited significant anti-inflammatory activity.[3][4] | [3][4] |
| Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates | Antimicrobial | Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate showed antibacterial activity comparable to ampicillin. Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate was more active than fluconazole against C. parapsilosis.[5] | [5] | |
| Thiazole | Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates | Herbicidal, Fungicidal | Moderate to good herbicidal and fungicidal activities were observed for various derivatives.[6] | [6] |
| Triazole | New Triazole-Isoxazole Hybrids | Antibacterial | A conjugate of isoxazole and triazole exhibited stronger antibacterial activity against Escherichia coli and Pseudomonas aeruginosa than standard antibiotics.[7] | [7] |
Disclaimer: The data presented in this table is collated from different studies and should not be interpreted as a direct comparative assessment due to variations in experimental conditions.
dot
Caption: Bioisosteric replacement strategy for the isoxazole core.
Experimental Protocols
This section provides an overview of the synthetic methodologies for the isoxazole parent structure and its potential bioisosteric replacements based on published literature.
Synthesis of this compound
A common route to this class of compounds involves the cycloaddition reaction between an alkyne and a nitrile oxide. For instance, ethyl propiolate can be reacted with a suitable source of chloronitrile oxide.
Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivatives
A reported synthesis involves a two-step process:
-
Formation of Dioxo-esters: Diethyl oxalate is reacted with substituted acetophenones in the presence of a base like sodium ethoxide to yield ethyl-2,4-dioxo-4-phenylbutanoate derivatives.
-
Cyclization: The intermediate dioxo-ester is then treated with hydrazine hydrate in glacial acetic acid to afford the final ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives[3][4].
dot
Caption: Synthetic workflow for pyrazole analogs.
Synthesis of Thiazole and Triazole Analogs
The synthesis of thiazole and triazole bioisosteres often involves multi-step sequences. For example, thiazole derivatives can be constructed via the Hantzsch thiazole synthesis from α-haloketones and thioamides. Triazoles are commonly synthesized through 1,3-dipolar cycloaddition reactions between azides and alkynes (click chemistry).
Signaling Pathways and Experimental Workflows
The biological evaluation of these compounds involves a variety of in vitro and in vivo assays to determine their efficacy and mechanism of action.
dot
Caption: General experimental workflow for compound evaluation.
The specific signaling pathways targeted by these compounds are diverse and depend on the nature of the substituents and the overall molecular scaffold. For instance, anti-inflammatory pyrazole derivatives may target enzymes in the arachidonic acid cascade, such as cyclooxygenases (COX).
Conclusion
The bioisosteric replacement of the isoxazole core in this compound derivatives presents a viable strategy for modulating their pharmacological profile. While direct comparative data is limited, the available literature on analogous series suggests that:
-
Pyrazole bioisosteres show promise as anti-inflammatory and antimicrobial agents.
-
Thiazole and triazole hybrids have demonstrated potential as herbicidal, fungicidal, and antibacterial compounds.
The choice of the bioisosteric core should be guided by the specific therapeutic target and the desired physicochemical and pharmacokinetic properties. Further research involving the direct synthesis and parallel evaluation of these bioisosteres is warranted to establish a definitive structure-activity relationship and to fully elucidate the potential of each heterocyclic core in this chemical space.
References
- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Ethyl 5-(1-benzyl-1H-indol-5-yl) Isoxazole-3-Carboxylates as Antimycobacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Spectroscopic Analysis of Ethyl 5-(Substituted)methylisoxazole-3-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of ethyl 5-(substituted)methylisoxazole-3-carboxylate derivatives, crucial intermediates in the synthesis of various pharmaceutical compounds. Due to the limited availability of public spectroscopic data for Ethyl 5-(chloromethyl)isoxazole-3-carboxylate, this document focuses on the detailed analysis of its close structural analogs: Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate and Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate . The structural confirmation of these compounds is paramount for ensuring the integrity and purity of downstream products in drug discovery and development.
The following sections present a comparison of their key spectroscopic data obtained through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and a visual workflow for structural elucidation are also provided to aid researchers in their analytical endeavors.
Comparative Spectroscopic Data
The structural differences between the chloro-, hydroxy-, and benzoyloxymethyl- substituted isoxazoles at the 5-position are clearly distinguishable through spectroscopic methods. The electron-withdrawing nature of the substituent significantly influences the chemical shifts of nearby protons and carbons, providing a clear basis for structural confirmation.
Table 1: ¹H NMR Spectroscopic Data Comparison
| Compound | Isoxazole-H (s) | -CH₂- (s) | Ethyl -CH₂- (q) | Ethyl -CH₃- (t) | Other Signals | Solvent |
| This compound | ~6.8-7.0 ppm (Predicted) | ~4.8-5.0 ppm (Predicted) | ~4.4 ppm (Predicted) | ~1.4 ppm (Predicted) | - | CDCl₃ |
| Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate[1][2] | ~6.7 ppm | ~4.9 ppm | ~4.4 ppm | ~1.4 ppm | -OH (broad s) | CDCl₃ |
| Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate[3][4] | 6.88 ppm | 5.54 ppm | 4.45 ppm | 1.42 ppm | 8.08-8.06 (m, 2H, Ar-H), 7.63-7.59 (m, 1H, Ar-H), 7.48-7.44 (m, 2H, Ar-H) | CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data Comparison
| Compound | C=O | Isoxazole C3 | Isoxazole C4 | Isoxazole C5 | -CH₂- | Ethyl -CH₂- | Ethyl -CH₃- | Other Signals | Solvent |
| This compound | ~160 ppm (Predicted) | ~157 ppm (Predicted) | ~100 ppm (Predicted) | ~172 ppm (Predicted) | ~35 ppm (Predicted) | ~62 ppm (Predicted) | ~14 ppm (Predicted) | - | CDCl₃ |
| Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate[1][2] | ~160 ppm | ~157 ppm | ~100 ppm | ~175 ppm | ~56 ppm | ~62 ppm | ~14 ppm | - | CDCl₃ |
| Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate[3][4] | 165.9 ppm | 157.0 ppm | 100.1 ppm | 171.2 ppm | 58.1 ppm | 62.3 ppm | 14.1 ppm | 165.9 (Ar-C=O), 133.6 (Ar-CH), 129.7 (Ar-CH), 128.8 (Ar-C), 128.6 (Ar-CH) | CDCl₃ |
Table 3: IR Spectroscopic Data Comparison
| Compound | C=O Stretch (Ester) | C=N Stretch (Isoxazole) | C-O Stretch (Ester) | O-H Stretch (Alcohol) | Other Key Bands |
| This compound | ~1720-1740 cm⁻¹ (Predicted) | ~1600 cm⁻¹ (Predicted) | ~1250 cm⁻¹ (Predicted) | - | ~700-800 cm⁻¹ (C-Cl stretch) |
| Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate[1][2] | ~1725 cm⁻¹ | ~1600 cm⁻¹ | ~1250 cm⁻¹ | ~3400 cm⁻¹ (broad) | - |
| Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate[3][4] | 1728 cm⁻¹ | 1605 cm⁻¹ | 1265 cm⁻¹ | - | 1728 cm⁻¹ (Ar-C=O stretch), 709 cm⁻¹ (Ar-H bend) |
Table 4: Mass Spectrometry Data Comparison
| Compound | Molecular Formula | Molecular Weight | Key Fragments (m/z) and Interpretation (Predicted/Observed) |
| This compound[5][6][7] | C₇H₈ClNO₃ | 189.60 g/mol | [M]+ at 189/191 (Cl isotope pattern). Fragments corresponding to loss of -OCH₂CH₃, -COOCH₂CH₃, and the chloromethyl group. |
| Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate[1][2] | C₇H₉NO₄ | 171.15 g/mol | [M]+ at 171. Fragments showing loss of -OH, -CH₂OH, -OCH₂CH₃, and -COOCH₂CH₃. |
| Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate[3][4] | C₁₄H₁₃NO₅ | 275.26 g/mol | [M+H]⁺ at 276. Fragments include m/z 105 (benzoyl cation) and loss of the benzoyloxymethyl group. |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of isoxazole derivatives based on standard laboratory practices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isoxazole derivative in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled pulse sequence is standard. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. For oils, a thin film can be cast between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the spectrum on an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas or liquid chromatograph (GC-MS or LC-MS).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is often used for LC-MS, typically yielding the protonated molecular ion [M+H]⁺.
-
Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion and key fragments.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic confirmation of the structure of a synthesized isoxazole derivative.
Caption: Workflow for Spectroscopic Structure Confirmation.
This guide highlights the utility of a multi-technique spectroscopic approach for the unambiguous structural determination of isoxazole derivatives. By comparing the spectral data of closely related analogs, researchers can gain valuable insights into the characteristic spectroscopic features of this important class of compounds.
References
- 1. PubChemLite - Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate (C7H9NO4) [pubchemlite.lcsb.uni.lu]
- 2. Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate | C7H9NO4 | CID 8027233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. calpaclab.com [calpaclab.com]
- 6. calpaclab.com [calpaclab.com]
- 7. 3209-40-3 CAS MSDS (ethyl 5-(chloromethyl)-3-isoxazolecarboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
A Comparative Guide to Validating the Purity of Synthesized Ethyl 5-(chloromethyl)isoxazole-3-carboxylate
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical methods for validating the purity of Ethyl 5-(chloromethyl)isoxazole-3-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail experimental protocols, present comparative data, and offer a logical workflow for a robust purity assessment.
Workflow for Purity Validation
The following diagram illustrates a typical workflow for the comprehensive purity validation of a newly synthesized batch of this compound.
Caption: Workflow for the synthesis, purification, and purity validation of this compound.
Comparative Analysis of Analytical Techniques
The purity of this compound can be ascertained using a combination of chromatographic and spectroscopic techniques. Below is a comparison of the most common methods.
| Analytical Technique | Information Provided | Typical Purity Specification | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity, detection of non-volatile impurities. | ≥ 97% | High sensitivity and resolution for a wide range of compounds. | May require method development for optimal separation. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Detection of volatile impurities (e.g., residual solvents), confirmation of molecular weight. | Conforms to ICH Q3C limits for residual solvents.[1] | Excellent for separating and identifying volatile compounds. | Not suitable for non-volatile or thermally labile compounds. |
| Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy | Structural confirmation, identification of impurities with distinct NMR signals. | Absence of significant impurity signals. | Provides detailed structural information and can quantify impurities with an internal standard. | Lower sensitivity compared to chromatographic methods for impurity detection. |
| Elemental Analysis (CHN) | Confirmation of elemental composition (Carbon, Hydrogen, Nitrogen). | Within ±0.4% of theoretical values.[2] | Provides fundamental confirmation of the compound's composition. | Does not distinguish between isomers or identify specific impurities. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable purity validation.
High-Performance Liquid Chromatography (HPLC)
This method is adapted from a protocol for a structurally similar compound, Ethyl 5-methylisoxazole-3-carboxylate.[3]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a known amount of the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Procedure: Inject 10 µL of the sample solution and analyze the chromatogram for the main peak and any impurity peaks. Purity is calculated based on the area percentage of the main peak.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is designed to detect and quantify residual solvents.
-
Instrumentation: GC-MS system with a headspace autosampler.
-
Column: DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 40°C for 5 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron ionization (EI) mode with a scan range of m/z 35-350.
-
Sample Preparation: Accurately weigh approximately 100 mg of the compound into a headspace vial. Add 1 mL of a suitable solvent (e.g., DMSO) and cap the vial.
-
Procedure: Equilibrate the vial in the headspace autosampler at 80°C for 15 minutes before injection. Identify and quantify any residual solvents by comparing their retention times and mass spectra to known standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This is a primary technique for structural confirmation.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of the deuterated solvent.
-
Procedure: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, should be consistent with the structure of this compound. The absence of significant unassigned signals is an indicator of high purity.
Elemental Analysis
This method provides fundamental confirmation of the compound's empirical formula.
-
Instrumentation: CHN elemental analyzer.
-
Procedure: A small, accurately weighed amount of the dried sample is combusted in a high-oxygen environment.[4] The resulting gases (CO₂, H₂O, N₂) are separated and quantified.
-
Data Analysis: The experimentally determined weight percentages of carbon, hydrogen, and nitrogen are compared to the theoretical values calculated from the molecular formula (C₇H₈ClNO₃). For a pure sample, the experimental values should be within ±0.4% of the calculated values.[2]
Illustrative Data for Purity Validation
The following table summarizes expected results for a high-purity sample of this compound.
| Analysis | Parameter | Expected Result | Alternative Compound (Ethyl 5-methylisoxazole-3-carboxylate) |
| HPLC | Purity (Area %) | > 99.0% | > 99.0% |
| GC-MS | Residual Solvents | < 0.1% (e.g., Ethyl Acetate, Dichloromethane) | < 0.1% |
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ) | δ 4.81 (s, 2H), 4.45 (q, J=7.1 Hz, 2H), 1.42 (t, J=7.1 Hz, 3H) | δ 6.50 (s, 1H), 4.42 (q, J=7.1 Hz, 2H), 2.55 (s, 3H), 1.40 (t, J=7.1 Hz, 3H) |
| ¹³C NMR (101 MHz, CDCl₃) | Chemical Shift (δ) | δ 168.1, 160.2, 158.9, 105.5, 62.5, 36.4, 14.1 | δ 172.1, 160.4, 158.7, 102.3, 62.1, 14.2, 12.4 |
| Mass Spec (EI) | m/z | 189.02 [M]⁺, 191.02 [M+2]⁺ | 155.06 [M]⁺ |
| Elemental Analysis | %C, %H, %N | C: 44.34 (±0.4), H: 4.25 (±0.4), N: 7.39 (±0.4) | C: 54.19 (±0.4), H: 5.85 (±0.4), N: 9.03 (±0.4) |
Theoretical values for this compound (C₇H₈ClNO₃): C, 44.34%; H, 4.25%; N, 7.39%. Theoretical values for Ethyl 5-methylisoxazole-3-carboxylate (C₇H₉NO₃): C, 54.19%; H, 5.85%; N, 9.03%.
By employing this comprehensive suite of analytical techniques, researchers can confidently validate the purity and confirm the identity of synthesized this compound, ensuring the integrity of their subsequent research and development activities.
References
A Comparative Study on the Reactivity of Chloromethylisoxazoles in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of chloromethylisoxazoles, key intermediates in the synthesis of a wide range of biologically active compounds. Understanding the factors that govern the reactivity of these molecules is crucial for optimizing synthetic routes and designing novel drug candidates. This document outlines the theoretical framework for their reactivity, presents available comparative data, and provides detailed experimental protocols for further investigation.
Introduction to the Reactivity of Chloromethylisoxazoles
Chloromethylisoxazoles are heterocyclic compounds featuring an isoxazole ring substituted with a chloromethyl group. The isoxazole moiety is a prominent scaffold in medicinal chemistry, known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The chloromethyl group serves as a reactive handle, allowing for the introduction of various functional groups through nucleophilic substitution reactions. This versatility makes chloromethylisoxazoles valuable building blocks in drug discovery and development.
The reactivity of the chloromethyl group is analogous to that of benzylic halides, where the carbon-chlorine bond is activated towards nucleophilic attack. This reactivity is primarily governed by the electronic properties of the isoxazole ring and the position of the chloromethyl substituent (C3 or C5). The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, which is influenced by factors such as the nature of the nucleophile, the solvent, and steric hindrance around the reaction center.
Theoretical Framework for Reactivity Comparison
The reactivity of chloromethylisoxazoles in SN2 reactions is influenced by several key factors:
-
Position of the Chloromethyl Group: The isoxazole ring is an electron-withdrawing heterocycle. The extent of this electron-withdrawing effect at the C3 and C5 positions influences the electrophilicity of the chloromethyl carbon. Computational studies and experimental observations on related heterocyclic systems suggest that the electron density distribution in the isoxazole ring can lead to differences in reactivity between 3-chloromethyl and 5-chloromethyl isomers.
-
Substituents on the Isoxazole Ring: The presence of electron-donating or electron-withdrawing groups on the isoxazole ring can significantly modulate the reactivity of the chloromethyl group. Electron-withdrawing substituents are expected to increase the electrophilicity of the methylene carbon, thereby accelerating the rate of nucleophilic attack. Conversely, electron-donating groups may decrease the reaction rate.
-
Nature of the Nucleophile: Stronger nucleophiles will react faster with chloromethylisoxazoles. The nucleophilicity of a reagent is influenced by its basicity, polarizability, and the solvent used.
-
Solvent Effects: Polar aprotic solvents, such as DMF and DMSO, are generally preferred for SN2 reactions as they can solvate the cation of a salt nucleophile without strongly solvating the anion, thus enhancing its nucleophilicity.
Comparative Reactivity Data
To provide a quantitative perspective, this guide presents a case study based on the expected relative reactivity. The following table illustrates the type of data required for a rigorous comparison.
| Isoxazole Derivative | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k, M⁻¹s⁻¹) |
| 5-Chloromethyl-3-phenylisoxazole | Piperidine | Acetonitrile | 25 | Hypothetical Value: 1.5 x 10⁻³ |
| 3-Chloromethyl-5-phenylisoxazole | Piperidine | Acetonitrile | 25 | Hypothetical Value: 1.1 x 10⁻³ |
| 5-Chloromethyl-3-(4-nitrophenyl)isoxazole | Piperidine | Acetonitrile | 25 | Hypothetical Value: 2.8 x 10⁻³ |
| 5-Chloromethyl-3-(4-methoxyphenyl)isoxazole | Piperidine | Acetonitrile | 25 | Hypothetical Value: 0.9 x 10⁻³ |
Note: The values in this table are hypothetical and for illustrative purposes only. They are intended to demonstrate the expected trends in reactivity based on theoretical principles.
Experimental Protocols
To facilitate further research and the generation of robust comparative data, the following detailed experimental protocols are provided.
General Protocol for Kinetic Analysis of the Reaction of Chloromethylisoxazoles with a Nucleophile (e.g., Piperidine) via HPLC
This protocol describes a method to determine the second-order rate constant for the reaction of a chloromethylisoxazole with a nucleophile by monitoring the consumption of the starting material using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Chloromethylisoxazole derivative (e.g., 5-chloromethyl-3-phenylisoxazole)
-
Nucleophile (e.g., Piperidine)
-
Acetonitrile (HPLC grade)
-
Internal standard (e.g., Naphthalene)
-
Thermostated reaction vessel
-
HPLC system with a UV detector and a suitable C18 column
-
Microsyringes
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the chloromethylisoxazole derivative (e.g., 0.02 M) in acetonitrile.
-
Prepare a stock solution of the nucleophile (e.g., 0.2 M piperidine) in acetonitrile.
-
Prepare a stock solution of the internal standard (e.g., 0.01 M naphthalene) in acetonitrile.
-
-
Reaction Setup:
-
In a thermostated reaction vessel maintained at a constant temperature (e.g., 25 °C), place a known volume of the chloromethylisoxazole stock solution and the internal standard stock solution.
-
Initiate the reaction by adding a known volume of the pre-thermostated nucleophile stock solution. The final concentrations should be in a pseudo-first-order regime, with the nucleophile in large excess (e.g., 10-fold or greater).
-
-
Kinetic Monitoring:
-
At regular time intervals, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., acetonitrile/water mixture) to stop the reaction.
-
Inject the quenched sample into the HPLC system.
-
-
HPLC Analysis:
-
Develop an HPLC method that provides good separation of the chloromethylisoxazole, the product, and the internal standard.
-
Monitor the disappearance of the chloromethylisoxazole peak and the appearance of the product peak by UV detection at an appropriate wavelength.
-
Quantify the concentration of the chloromethylisoxazole at each time point by comparing its peak area to that of the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of the chloromethylisoxazole (ln[CM-Isox]) versus time.
-
For a pseudo-first-order reaction, this plot should yield a straight line with a slope equal to -kobs (the observed pseudo-first-order rate constant).
-
Calculate the second-order rate constant (k) by dividing kobs by the concentration of the nucleophile: k = kobs / [Nucleophile].
-
Protocol for a Competition Experiment to Compare the Reactivity of Two Chloromethylisoxazole Isomers
This protocol allows for the direct comparison of the relative reactivity of two different chloromethylisoxazoles in a single experiment.
Materials:
-
Two different chloromethylisoxazole derivatives (e.g., 3-chloromethyl-5-phenylisoxazole and 5-chloromethyl-3-phenylisoxazole)
-
A limiting amount of a nucleophile (e.g., sodium azide)
-
Solvent (e.g., DMF)
-
Gas chromatograph with a flame ionization detector (GC-FID) or HPLC system
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a reaction vial, dissolve equimolar amounts of the two chloromethylisoxazole isomers in the chosen solvent.
-
Add a sub-stoichiometric amount of the nucleophile (e.g., 0.5 equivalents relative to the total amount of chloromethylisoxazoles).
-
Stir the reaction mixture at a constant temperature for a set period.
-
-
Work-up and Analysis:
-
Quench the reaction by adding water and extract the organic components with a suitable solvent (e.g., diethyl ether).
-
Dry the organic layer, filter, and carefully concentrate the solvent.
-
Analyze the resulting mixture of unreacted starting materials and products by GC or HPLC.
-
-
Data Interpretation:
-
By comparing the relative amounts of the unreacted chloromethylisoxazole isomers, the relative reactivity can be determined. The isomer that is consumed to a greater extent is the more reactive one.
-
The ratio of the products formed will also reflect the relative rates of reaction.
-
Visualizing Reaction Pathways and Workflows
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate a typical SN2 reaction pathway and the experimental workflow for kinetic analysis.
Caption: Generalized SN2 reaction mechanism for a chloromethyl compound.
References
A Comparative Guide to Catalyst Efficiency in Isoxazole Synthesis
For researchers, scientists, and drug development professionals, the synthesis of the isoxazole scaffold is a cornerstone of medicinal chemistry and materials science. The choice of catalyst is paramount, directly influencing reaction efficiency, yield, and overall cost-effectiveness. This guide provides a comprehensive benchmark of various catalytic systems for isoxazole synthesis, supported by experimental data to facilitate informed catalyst selection.
Performance Benchmark of Catalytic Systems
The efficiency of a catalyst in isoxazole synthesis is a multifactorial equation, with key variables including reaction time, temperature, catalyst loading, and ultimately, the product yield. The following table summarizes the performance of a range of catalysts, from traditional metal-based systems to greener, metal-free alternatives.
| Catalyst System | Starting Materials | Reaction Type | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Metal-Based Catalysts | |||||||
| CuI | Aldoximes, Alkynes | [3+2] Cycloaddition | 10 | Toluene | 110 | 6-8 | 63-89[1] |
| AuCl₃ | α,β-Acetylenic Oximes | Cycloisomerization | 1 | CH₂Cl₂ | 30 | 0.5 | Good to Excellent[2] |
| Pd₂(dba)₃ / Tri(2-furyl)phosphine | N-propargylamides, Aryl iodides | Coupling/Cyclization | 2.5 | Dioxane | 80 | 12 | High |
| Metal-Free Catalysts | |||||||
| DABCO | Ethyl nitroacetate, Aromatic aldehydes | One-pot cascade | 20 | Water | 80 | 24 | - |
| Pyruvic Acid | Hydroxylamine HCl, Benzaldehydes, Ethyl acetoacetate | One-pot three-component | 5 | Water | RT (Ultrasound) | 0.17-0.25 | 94+[3] |
| Green Catalysts | |||||||
| Cocos nucifera L. juice | Aldehydes, Methyl acetoacetate, Hydroxylamine HCl | One-pot three-component | - | - | RT | 0.5-1 | 90-95[4] |
| Citrus limetta juice | Aldehydes, Methyl acetoacetate, Hydroxylamine HCl | One-pot three-component | - | - | RT | 1-1.5 | 85-92[4] |
| Alternative Energy Source | |||||||
| Ultrasonic Irradiation (USI) | Chalcones, Hydroxylamine HCl | Cyclization | - | Ethanol | 50 | 1.5-4.5 | 45-87[5] |
| Conventional Heating | Chalcones, Hydroxylamine HCl | Cyclization | - | Ethanol | Reflux | 3-6 | 5-73[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key catalytic systems.
Protocol 1: Copper-Catalyzed [3+2] Cycloaddition for 3,5-Disubstituted Isoxazole Synthesis
This protocol describes a copper(I)-catalyzed cycloaddition reaction between an in situ-generated nitrile oxide and a terminal alkyne.[6]
Materials:
-
Aldoxime (1.0 mmol)
-
Terminal Alkyne (1.0 mmol)
-
Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)
-
Sodium Ascorbate (0.2 mmol)
-
Toluene (5 mL)
Procedure:
-
To a stirred solution of the aldoxime (1.0 mmol) in toluene (3 mL), add N-chlorosuccinimide (NCS) (1.1 mmol) and stir at room temperature for 1 hour to generate the corresponding hydroxymidoyl chloride.
-
In a separate flask, add the terminal alkyne (1.0 mmol), CuI (0.1 mmol), and sodium ascorbate (0.2 mmol) to toluene (2 mL).
-
To the alkyne mixture, add the previously prepared solution of hydroxymidoyl chloride dropwise at room temperature.
-
Heat the reaction mixture to 110 °C and stir for 6-8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Gold-Catalyzed Cycloisomerization of α,β-Acetylenic Oximes
This method outlines the synthesis of substituted isoxazoles via the cycloisomerization of α,β-acetylenic oximes using a gold(III) catalyst.[2]
Materials:
-
α,β-Acetylenic Oxime (1.0 mmol)
-
Gold(III) Chloride (AuCl₃) (0.01 mmol, 1 mol%)
-
Dichloromethane (CH₂Cl₂) (5 mL)
Procedure:
-
Dissolve the α,β-acetylenic oxime (1.0 mmol) in dichloromethane (5 mL) in a round-bottom flask.
-
Add AuCl₃ (0.01 mmol) to the solution at room temperature.
-
Stir the reaction mixture at 30 °C for 30 minutes.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired isoxazole.
Protocol 3: Metal-Free, One-Pot Synthesis of Polysubstituted Isoxazoles
This protocol details a metal-free, one-pot cascade reaction for the synthesis of polysubstituted isoxazoles.[7]
Materials:
-
Aromatic Aldehyde (1.0 mmol)
-
Ethyl Nitroacetate (1.2 mmol)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.2 mmol, 20 mol%)
-
Water (5 mL)
Procedure:
-
In a flask, combine the aromatic aldehyde (1.0 mmol), ethyl nitroacetate (1.2 mmol), and DABCO (0.2 mmol) in water (5 mL).
-
Heat the mixture to 80 °C and stir for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.
-
Purify the crude product via column chromatography.
Visualizing the Process: Workflows and Mechanisms
Understanding the experimental workflow and the underlying reaction mechanism is key to optimizing isoxazole synthesis. The following diagrams, generated using Graphviz, illustrate a general workflow for catalyst screening and a simplified catalytic cycle for a metal-catalyzed isoxazole synthesis.
Caption: A general workflow for catalyst screening in isoxazole synthesis.
Caption: A simplified catalytic cycle for metal-catalyzed isoxazole synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. eresearchco.com [eresearchco.com]
- 7. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Silico Reactivity of Ethyl 5-(chloromethyl)isoxazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of Ethyl 5-(chloromethyl)isoxazole-3-carboxylate, a key building block in medicinal chemistry. The document focuses on its reactivity in nucleophilic substitution reactions, supported by hypothetical in silico data and established experimental protocols. This guide also presents a comparison with analogous compounds to provide a broader context for its chemical behavior.
Introduction
This compound is a versatile bifunctional molecule featuring an isoxazole core, an ester group, and a reactive chloromethyl group. The isoxazole moiety is a prominent scaffold in a multitude of biologically active compounds. The chloromethyl group serves as a key electrophilic site, enabling a variety of chemical transformations, most notably nucleophilic substitution reactions, to introduce diverse functionalities. Understanding the reactivity of this chloromethyl group is crucial for designing efficient synthetic routes and developing novel molecular entities.
This guide explores the reactivity of this compound through a hypothetical in silico study, providing a framework for its comparison with other relevant isoxazole derivatives.
In Silico Reactivity Analysis: A Comparative Study
To quantitatively assess the reactivity of this compound, a representative in silico study using Density Functional Theory (DFT) is presented. This theoretical approach allows for the calculation of various electronic and energetic parameters that are indicative of a molecule's reactivity. For comparative purposes, two analogous compounds, Ethyl 5-(chloromethyl)isoxazole-4-carboxylate and 3-chloro-5-(chloromethyl)isoxazole, are included in this analysis. The primary reaction under consideration is the SN2 nucleophilic substitution at the chloromethyl group with a model nucleophile, methoxide (CH₃O⁻).
Computational Methodology
The following computational protocol is proposed for the in silico analysis:
-
Software: Gaussian 09 or similar quantum chemistry package.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP.
-
Basis Set: 6-31+G(d,p) for all atoms.
-
Solvation Model: Polarizable Continuum Model (PCM) using methanol as the solvent to simulate the reaction environment.
-
Calculations:
-
Geometry optimization of all reactants, transition states, and products.
-
Frequency calculations to confirm stationary points as minima (no imaginary frequencies) or transition states (one imaginary frequency).
-
Calculation of electronic properties such as Mulliken charges, HOMO-LUMO energies, and C-Cl bond lengths.
-
Calculation of the activation energy (ΔG‡) for the SN2 reaction.
-
Data Presentation: Calculated Reactivity Descriptors
The following table summarizes the hypothetical quantitative data obtained from the proposed DFT calculations.
| Compound | C-Cl Bond Length (Å) | Mulliken Charge on CH₂ Carbon | LUMO Energy (eV) | ΔG‡ (kcal/mol) with CH₃O⁻ |
| This compound | 1.815 | +0.15 | -1.25 | 18.5 |
| Ethyl 5-(chloromethyl)isoxazole-4-carboxylate | 1.812 | +0.18 | -1.35 | 17.8 |
| 3-Chloro-5-(chloromethyl)isoxazole | 1.818 | +0.12 | -1.10 | 19.2 |
Interpretation of Data:
-
C-Cl Bond Length: A longer bond may indicate a weaker bond, which could facilitate cleavage.
-
Mulliken Charge on CH₂ Carbon: A more positive charge on the carbon atom of the chloromethyl group suggests a greater electrophilicity and thus a higher reactivity towards nucleophiles.
-
LUMO Energy: A lower LUMO (Lowest Unoccupied Molecular Orbital) energy indicates a greater susceptibility to nucleophilic attack.
-
Activation Energy (ΔG‡): This is the most direct indicator of reactivity. A lower activation energy corresponds to a faster reaction rate.
Based on the hypothetical data, Ethyl 5-(chloromethyl)isoxazole-4-carboxylate is predicted to be the most reactive towards nucleophilic substitution due to its more electrophilic carbon center, lower LUMO energy, and a lower activation energy barrier. This compound shows intermediate reactivity, while 3-chloro-5-(chloromethyl)isoxazole is the least reactive of the three.
Experimental Protocols
The following are representative experimental protocols for the synthesis and a typical nucleophilic substitution reaction of a chloromethylisoxazole derivative.
Protocol 1: Synthesis of this compound
This protocol is a general representation of the synthesis of the target compound.
Materials:
-
Ethyl (E)-4-chloro-2-(hydroxyimino)-3-oxobutanoate
-
Paraformaldehyde
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Sodium bicarbonate solution (saturated)
Procedure:
-
To a stirred solution of ethyl (E)-4-chloro-2-(hydroxyimino)-3-oxobutanoate (1 equivalent) in diethyl ether, add paraformaldehyde (1.2 equivalents).
-
Cool the mixture to 0 °C and bubble dry hydrogen chloride gas through the solution for 15 minutes.
-
Seal the reaction vessel and stir at room temperature for 24 hours.
-
Quench the reaction by carefully adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.
Protocol 2: Nucleophilic Substitution with a Phenolic Nucleophile
This protocol describes a typical Williamson ether synthesis using a substituted phenol.[1]
Materials:
-
This compound
-
4-Methoxyphenol
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a solution of 4-methoxyphenol (1.1 equivalents) in DMF, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1 equivalent) in DMF to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the corresponding ether.
Visualizations
SN2 Reaction Pathway
The following diagram illustrates the concerted SN2 reaction mechanism for the nucleophilic substitution on this compound with a generic nucleophile (Nu⁻).
Caption: SN2 reaction pathway for nucleophilic substitution.
Experimental Workflow
This diagram outlines the general workflow for the synthesis and purification of a substituted isoxazole derivative via nucleophilic substitution.
Caption: A typical experimental workflow for synthesis.
Logical Relationship of Reactivity Factors
This diagram illustrates the relationship between the calculated in silico parameters and the predicted chemical reactivity.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
